molecular formula C7H5BrF3NO B6332835 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol CAS No. 1092459-54-5

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol

Cat. No.: B6332835
CAS No.: 1092459-54-5
M. Wt: 256.02 g/mol
InChI Key: LKXLQKSPUWXKFW-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol (CAS No: 1092459-54-5, Molecular Formula: C 7 H 5 BrF 3 NO) is a chemical compound of significant interest in organic and medicinal chemistry research. Its structure, featuring a brominated pyridine ring and a 2,2,2-trifluoroethanol moiety, makes it a valuable synthon for the preparation of more complex molecules, particularly in pharmaceutical development. The bromine atom at the 3-position of the pyridine ring serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse substituents. The 2,2,2-trifluoroethanol group is a key functional group in its own right. Trifluoroethanol (TFE) is widely recognized in biochemistry as a co-solvent used to study protein folding . It stabilizes secondary structures like alpha-helices and beta-sheets by preferentially solvating the peptide backbone, displacing water, and providing a low-dielectric environment that favors intrapeptide hydrogen bonding . While this compound is a derivative of TFE, its specific applications focus on its role as a building block. It is a precursor in synthetic pathways to various pharmaceuticals and specialized chemicals. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXLQKSPUWXKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

This technical guide details the synthesis of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol , a critical pharmacophore in modern drug discovery.[1][2] The trifluoromethyl group (


) modulates lipophilicity (

) and metabolic stability, while the 3-bromo-4-pyridyl core serves as a "privileged scaffold" for orthogonal functionalization.[1]

The 3-position bromine allows for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the chiral benzylic alcohol offers a handle for etherification or stereoinversion (Mitsunobu).[1][2] This protocol prioritizes the Nucleophilic Trifluoromethylation route using the Ruppert-Prakash reagent (


), chosen for its high chemoselectivity in the presence of sensitive aryl halides.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid metal-halogen exchange at the 3-position, which is prone to "halogen dance" mechanisms and side reactions in pyridines.[1][2] Instead, we utilize a nucleophilic addition to the aldehyde.

Strategic Disconnection
  • Target: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol[1][2]

  • Primary Disconnection: Benzylic C–C bond.[1][2]

  • Synthons: 3-Bromo-4-pyridinecarboxaldehyde (Electrophile) + Trifluoromethyl anion equivalent (Nucleophile).[1][2]

Retrosynthesis Target Target Molecule (1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol) Precursor Precursor (3-Bromo-4-pyridinecarboxaldehyde) Target->Precursor Retrosynthetic Disconnection Reagent Reagent (TMSCF3 / TBAF)

Figure 1: Retrosynthetic logic avoiding lithiation of the pyridine ring.

Core Protocol: Nucleophilic Trifluoromethylation[2][3][4][5]

This method utilizes Trimethyl(trifluoromethyl)silane (


) , activated by a fluoride source.[3][4] This is a self-validating system: the reaction color and 

NMR shifts provide immediate feedback on progression.[1]
Reagents & Materials Table
ComponentRoleEquiv.Notes
3-Bromo-4-pyridinecarboxaldehyde Substrate1.0Electrophile.[1][2][4][5] Must be free of acid traces.[1][2]

(Ruppert-Prakash)
Reagent1.2 - 1.5Volatile.[1][2] Add via syringe. Moisture sensitive.[1][2]
TBAF (1M in THF) Initiator0.05 - 0.1Catalytic amount suffices.[1][2] Anhydrous preferred.[1][2]
THF (Tetrahydrofuran) SolventN/ACritical: Must be distilled/dried over Na/Benzophenone or molecular sieves.[1][2]
1M HCl (aq) HydrolysisExcessCleaves the intermediate silyl ether.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Cool to room temperature under a positive pressure of nitrogen.[1][2]

Step 2: Solvation & Reagent Addition

  • Charge the flask with 3-Bromo-4-pyridinecarboxaldehyde (1.0 equiv).[1][2]

  • Add anhydrous THF (concentration ~0.2 M).[1][2] Stir until fully dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Add

    
      (1.3 equiv) dropwise via syringe.[1] Note: No reaction occurs yet; the system is latent.
    

Step 3: Catalytic Initiation (The "Spark")

  • Add TBAF (0.05 equiv) dropwise.[1][2]

  • Observation: A slight exotherm or color change (often yellowing) indicates initiation.[1][2]

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

Step 4: Monitoring (Self-Validation)

  • TLC: Check for disappearance of aldehyde (

    
     in 20% EtOAc/Hex) and appearance of the silyl ether (non-polar, high 
    
    
    
    ).
  • 
     NMR:  Shift from 
    
    
    
    ppm (
    
    
    ) to
    
    
    ppm (Silyl ether product).

Step 5: Hydrolysis & Workup

  • Add 1M HCl (2 equiv) to the reaction mixture at RT. Stir vigorously for 1 hour. Rationale: This cleaves the O-Si bond to yield the free alcohol.[1]

  • Neutralize with saturated

    
     (careful: gas evolution).[1]
    
  • Extract with Ethyl Acetate (

    
    ).[1][2] Wash combined organics with Brine.
    
  • Dry over

    
    , filter, and concentrate.
    

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting.[1] The reaction does not proceed via a simple nucleophilic attack of


. It requires a fluoride-induced "pentacoordinate silicon" intermediate which transfers the 

group.[1][2]

Mechanism TMSCF3 TMS-CF3 (Latent Nucleophile) Pentacoord [Me3Si(F)(CF3)]- (Pentacoordinate Silicon) TMSCF3->Pentacoord Activation SilylEther Silyl Ether Product + Regenerated F- TMSCF3->SilylEther Stoichiometric Source TBAF Fluoride (F-) (Initiator) TBAF->Pentacoord Alkoxide Alkoxide Intermediate (CF3 transfer) Pentacoord->Alkoxide CF3 Transfer Aldehyde Aldehyde (Electrophile) Aldehyde->Alkoxide Alkoxide->SilylEther Autocatalysis (F- recycles) Alcohol Final Alcohol (After Acid Hydrolysis) SilylEther->Alcohol H3O+ / Hydrolysis

Figure 2: The fluoride-catalyzed trifluoromethylation cycle.[1][2] Note the regeneration of fluoride, making the initiation catalytic.

Expert Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Wet THF or Old


hydrolyzes to fluoroform (

) rapidly with water.[1][2] Ensure solvent is

ppm

.[1]
Side Products Cannizzaro reactionOccurs if too much base (TBAF) is used or if the reaction is too warm. Keep TBAF

.
Stalled Reaction "Fluoride Trap"Sometimes the cycle stalls.[1] Add a second aliquot of TBAF (0.05 eq) to restart.
Product Instability Retro-Brook RearrangementRare in this specific substrate, but avoid strong bases during workup.[1][2] Stick to

.

Safety & Handling (Fluorine Chemistry)

  • 
     Volatility:  Boiling point is low (~55°C).[1][2] Store in the fridge. Handle in a well-ventilated hood.[1][2]
    
  • Fluoroform Generation: If hydrolyzed,

    
     releases 
    
    
    
    (gas).[1] While not acutely toxic, it is an asphyxiant.[1][2]
  • HF Formation: In the presence of strong acids and moisture, fluoride salts can generate trace HF. Use gloves and eye protection.[1][2]

References

  • Ruppert, I., Schlich, K., & Volbach, W. (1984).[2][6] Die ersten CF3-substituierten Organyl(chlor)silane. Tetrahedron Letters, 25(21), 2195–2198.[2] Link

  • Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[2][6] Synthetic methods and reactions.[1][2][3][6][7][8][9][10][11][12] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3).[1][2] A trifluoromethide equivalent.[1][2] Journal of the American Chemical Society, 111(1), 393–395. Link

  • Singh, R. P., & Shreeve, J. M. (2002).[2] Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane. Tetrahedron, 58(40), 7817–7831.[2] Link

  • BenchChem Application Note. (2025). Synthesis of 1-(3-Bromopyridin-2-yl)ethanone from 2-Acetylpyridine: An Application Note and Detailed Protocol. (Relevant structural analog context). Link

Sources

Asymmetric Synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-Trifluoroethanol: A Technical Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Advanced Asymmetric Catalysis, Mechanistic Causality, and Scalable Methodologies

Introduction & Pharmacological Relevance

The incorporation of the trifluoromethyl (–CF₃) group into heteroaromatic scaffolds is a cornerstone strategy in modern medicinal chemistry. The target molecule, 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol , is a highly versatile chiral building block. The –CF₃ group enhances metabolic stability and lipophilicity, while the chiral hydroxyl center dictates precise spatial interactions within biological targets (e.g., kinase active sites). Furthermore, the 3-bromo substituent serves as a critical synthetic handle for downstream functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Synthesizing this molecule in an enantiopure form presents unique challenges. The basicity and coordinating ability of the pyridine nitrogen often lead to the deactivation (poisoning) of transition-metal catalysts. This guide details two field-proven, self-validating methodologies to overcome these challenges and achieve high enantiomeric excess (ee).

Retrosynthetic Strategy & Pathway Selection

To construct the chiral trifluoroethanol moiety on the electron-deficient pyridine ring, two primary retrosynthetic disconnections are viable [1, 2]:

  • Pathway A (Reduction): Asymmetric Transfer Hydrogenation (ATH) of the corresponding trifluoromethyl ketone.

  • Pathway B (Nucleophilic Addition): Enantioselective trifluoromethylation of the corresponding pyridine carboxaldehyde.

Retrosynthesis Target 1-(3-bromopyridin-4-yl) -2,2,2-trifluoroethanol (Chiral Target) Ketone 3-bromo-4- (trifluoroacetyl)pyridine Target->Ketone ATH (Ru-TsDPEN) Aldehyde 3-bromopyridine-4- carboxaldehyde Target->Aldehyde Asymmetric Trifluoromethylation

Caption: Retrosynthetic pathways for 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol.

Core Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality: Overcoming Pyridine Coordination

The Noyori-type ATH utilizing RuCl(p-cymene)[(R,R)-TsDPEN] is an industrial standard for ketone reduction. The reaction proceeds via a 16-electron/18-electron bifunctional mechanism where the ruthenium center and the amine ligand simultaneously transfer a hydride and a proton to the ketone[3].

The Challenge: The lone pair on the 3-bromopyridine nitrogen can displace the p-cymene ligand or coordinate to the active Ru(II) center, halting the catalytic cycle. The Solution: Utilizing a Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 ratio) as both the solvent and the hydrogen donor. This specific ratio creates a highly acidic microenvironment (pH ~3). The pyridine nitrogen is protonated in situ to form a pyridinium ion, effectively masking its lone pair and preventing catalyst poisoning, while the highly electrophilic trifluoromethyl ketone remains active for reduction.

ATH_Cycle Ru_cat Ru(II) Catalyst (16e- Amido Complex) Ru_H Ru(II)-H Hydride (18e- Amine Complex) Ru_cat->Ru_H + H2 (from HCOOH) - CO2 Product Chiral Trifluoroethanol Ru_H->Product Hydride & Proton Transfer (Bifunctional Mechanism) Substrate 3-bromo-4-(trifluoroacetyl)pyridine Substrate->Ru_H Product->Ru_cat Catalyst Regeneration FormicAcid HCOOH / TEA (Hydrogen Source) FormicAcid->Ru_cat

Caption: Catalytic cycle of Ru-TsDPEN asymmetric transfer hydrogenation (ATH).

Experimental Methodology (Self-Validating Protocol)

This protocol is designed to be self-validating; the evolution of CO₂ gas serves as a direct visual indicator of active hydride generation.

  • Preparation of the Azeotrope: In a rigorously dried, argon-purged Schlenk flask, slowly add Formic Acid (5.0 equivalents) to Triethylamine (2.0 equivalents) at 0 °C to prevent exothermic degradation.

  • Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) to the FA/TEA mixture. Stir at 40 °C for 15 minutes until the solution transitions from dark red to a vibrant orange, indicating the formation of the active 18-electron Ru-hydride species.

  • Substrate Addition: Introduce 3-bromo-4-(trifluoroacetyl)pyridine (1.0 equivalent) dropwise.

  • Reaction Execution: Maintain the reaction at 40 °C for 16 hours. Monitor the continuous evolution of CO₂ bubbles. The reaction is self-terminating once the ketone is consumed.

  • Workup: Quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NaHCO₃ until pH 7.5 is reached (neutralizing the pyridinium ion). Extract with Ethyl Acetate (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) yields the highly pure (R)- or (S)-enantiomer (depending on the TsDPEN ligand used).

Core Protocol B: Cooperative Asymmetric Trifluoromethylation

Mechanistic Causality: Dual Activation

Direct addition of the Ruppert-Prakash reagent (TMSCF₃) to aldehydes typically yields racemic mixtures. To achieve asymmetry, a cooperative catalytic system is employed using (IPr)CuF and a quinidine-derived quaternary ammonium salt [1].

  • Activation: The (IPr)CuF cleaves the Si-CF₃ bond, generating an active [(IPr)CuCF₃] nucleophilic species.

  • Stereocontrol: The chiral quinidine ammonium salt forms a tight ion pair and utilizes hydrogen bonding to coordinate the 3-bromopyridine-4-carboxaldehyde, shielding one face of the carbonyl and directing the Cu-CF₃ attack exclusively to the Re or Si face.

Experimental Methodology
  • Catalyst Assembly: In a glovebox, charge a vial with (IPr)CuF (10 mol%) and the specific quinidine-derived quaternary ammonium salt (10 mol%). Dissolve in anhydrous Toluene.

  • Substrate Introduction: Add 3-bromopyridine-4-carboxaldehyde (1.0 equivalent) to the catalyst solution and stir for 10 minutes to allow the pre-organization of the chiral pocket.

  • Cryogenic Addition: Transfer the vial to a -78 °C dry ice/acetone bath. Slowly add TMSCF₃ (2.0 equivalents) over 30 minutes via a syringe pump to maintain a low local concentration of the highly reactive nucleophile.

  • Desilylation (Self-Validation): After 12 hours at -78 °C, add a 1.0 M solution of TBAF in THF (1.5 equivalents). The immediate color change and TLC conversion from the non-polar silyl ether to the polar free alcohol validates successful CF₃ incorporation.

  • Workup: Warm to room temperature, quench with water, and extract with dichloromethane. Purify via silica gel chromatography.

Quantitative Performance & Method Comparison

The selection between Pathway A and Pathway B depends on the scale of synthesis and the availability of starting materials.

ParameterPathway A: Ru-ATHPathway B: Asymmetric Trifluoromethylation
Starting Material 3-bromo-4-(trifluoroacetyl)pyridine3-bromopyridine-4-carboxaldehyde
Key Reagents RuCl(p-cymene)[(R,R)-TsDPEN], HCOOH/TEATMSCF₃, (IPr)CuF, Chiral Ammonium Salt
Typical Yield 85 - 95%75 - 90%
Enantiomeric Excess (ee) > 95% 80 - 90%
Scalability High (Kilogram scale, robust)Moderate (Gram scale, requires -78 °C)
Primary Challenge Mitigating pyridine catalyst poisoningHigh cost of TMSCF₃, cryogenic maintenance

Trustworthiness: Analytical Validation

To ensure the scientific integrity of the synthesized product, the following analytical validations are mandatory:

  • Enantiomeric Excess Determination: Perform Chiral HPLC using a Daicel Chiralcel OD-H or AD-H column (Hexane/Isopropanol 90:10, 1.0 mL/min). The baseline separation of the enantiomers will confirm the >95% ee.

  • Absolute Configuration Assignment: Derivatize the resulting alcohol with both (R)- and (S)-Mosher's acid chlorides (MTPA-Cl). Analyze the ¹H and ¹⁹F NMR spectra of the resulting diastereomeric esters. The differential chemical shifts (Δδ = δS - δR) will unambiguously confirm the absolute stereochemistry of the trifluoroethanol chiral center.

References

  • Wu, S., Zeng, W., Wang, Q., & Chen, F.-X. "Asymmetric trifluoromethylation of aromatic aldehydes by cooperative catalysis with (IPr)CuF and quinidine-derived quaternary ammonium salt." Organic & Biomolecular Chemistry, 10(43), 8522-8525 (2012). URL:[Link]

  • CRB Group. "Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols." ChemBioChem, 23(3), e202100392 (2022). URL:[Link]

  • Dai, X., & Cahard, D. "Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Trifluoromethylimines and Ketones." Journal of Organic Chemistry, 80(7), 3708–3713 (2015). URL:[Link]

Enantioselective Synthesis of Chiral Trifluoroethanol Compounds: Mechanistic Insights and Strategic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundations

The incorporation of the trifluoromethyl (–CF₃) group into small molecules is a privileged strategy in modern drug development. The –CF₃ moiety dramatically enhances lipophilicity, improves metabolic stability by blocking cytochrome P450 oxidation sites, and increases binding affinity through stereoelectronic effects. However, the enantioselective synthesis of chiral trifluoroethanol derivatives—molecules featuring a hydroxyl group adjacent to a –CF₃ substituted stereocenter—remains a formidable challenge in synthetic organic chemistry.

The difficulty stems from the unique physicochemical properties of the –CF₃ group. Sterically, the –CF₃ group possesses an A-value of approximately 2.1 kcal/mol, making it nearly isosteric with an isopropyl group. When a prochiral trifluoromethyl ketone bears an adjacent alkyl or aryl group of similar steric bulk, chiral catalysts struggle to achieve high facial discrimination. Electronically, the intense inductive electron-withdrawing nature of the –CF₃ group renders the adjacent carbonyl carbon highly electrophilic. While this accelerates nucleophilic attack, it also destabilizes the resulting alkoxide intermediate, making reversible reactions (such as standard Meerwein–Ponndorf–Verley reductions) prone to racemization. Overcoming these barriers requires highly specialized catalytic systems that leverage secondary interactions (e.g., hydrogen bonding, CH/π interactions) to lock the transition state 1.

Core Synthetic Strategies

To navigate the steric and electronic hurdles of –CF₃ containing substrates, researchers have developed three primary authoritative pathways.

Strategy A: Asymmetric Transfer Hydrogenation (ATH)

The Noyori–Ikariya ATH utilizing Ru(II)-TsDPEN catalysts is the gold standard for reducing prochiral α-CF₃ ketones. The success of this method relies on a "lock-and-key" mechanism. The bulky phenyl rings of the TsDPEN ligand dictate the spatial arrangement of the η⁶-arene ligand, creating a rigid chiral pocket. Crucially, the sulfonyl oxygen of the catalyst acts as a hydrogen-bond acceptor, orienting the highly polarized carbonyl group of the substrate and ensuring strict facial selectivity 1. By using a formic acid/triethylamine (HCO₂H/Et₃N) azeotrope, the hydride transfer is rendered irreversible via the extrusion of CO₂, preventing the thermodynamic racemization of the electron-deficient product.

Strategy B: Enantioselective Nucleophilic Trifluoromethylation

Instead of reducing a pre-formed CF₃-ketone, this strategy directly forms the C–CF₃ bond by adding a trifluoromethide equivalent to a standard aldehyde or ketone. The Ruppert–Prakash reagent (TMSCF₃) is activated by a Lewis base or fluoride initiator. Enantiocontrol is achieved by pairing the reactive intermediate with chiral quaternary ammonium salts (often derived from Cinchona alkaloids), which form a tight chiral ion pair with the transient alkoxide, guiding the stereochemical outcome of the C–C bond formation 2.

Strategy C: Reductive Cross-Coupling Trifluoroalkylation

A modern, step-economic approach utilizes Nickel-catalyzed asymmetric reductive cross-coupling. This method couples readily available acyl chlorides with racemic α-CF₃ alkyl bromides. The reaction proceeds through an enantioconvergent radical pathway to form an enantioenriched α-CF₃ ketone intermediate, which undergoes a one-pot diastereoselective reduction to yield complex secondary β-trifluoromethyl alcohols. This bypasses the need to synthesize volatile or unstable CF₃-ketone starting materials entirely 3.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the dominant synthetic strategies for chiral trifluoroethanol synthesis:

Synthetic StrategyPrimary Catalyst / ReagentsSubstrate ScopeTypical ee (%)Key Mechanistic Advantage
Asymmetric Transfer Hydrogenation (ATH) Ru(II)-TsDPEN, HCO₂H/Et₃NAryl/Alkyl α-CF₃ ketones90 – >99%Irreversible hydride transfer via CO₂ extrusion; enables dynamic kinetic resolution (DKR).
Nucleophilic Trifluoromethylation TMSCF₃, Chiral Quaternary Ammonium SaltsAryl/Alkyl Aldehydes & Ketones80 – 95%Direct C–CF₃ bond formation; utilizes inexpensive achiral carbonyl precursors.
Reductive Trifluoroalkylation NiCl₂, Chiral Bisoxazoline, Mn(0)Acyl chlorides + α-CF₃ bromides85 – 98%Modular cross-coupling approach bypassing the isolation of pre-synthesized CF₃-ketones.
CBS Reduction Chiral Oxazaborolidine, BH₃Aryl α-CF₃ ketones70 – 90%Predictable stereochemical models; highly scalable for early-stage intermediates 4.

Mechanistic Visualization

The efficiency of the ATH process relies on a highly ordered six-membered transition state. The diagram below illustrates the self-sustaining catalytic cycle of the Ru(II)-catalyzed asymmetric transfer hydrogenation.

ATH_Catalytic_Cycle Precat Precatalyst Ru(II)-Cl(TsDPEN) ActiveCat Active Catalyst Ru(II)-H(TsDPEN) Precat->ActiveCat Base / HCOO- Substrate Prochiral CF3-Ketone Coordination ActiveCat->Substrate Ketone Addition TS Six-Membered TS (CH/π & H-bonding) Substrate->TS Facial Discrimination Product Chiral CF3-Alcohol (Product Release) TS->Product Hydride Transfer Regen Hydride Regeneration (HCO2H / Et3N) Product->Regen Dissociation Regen->ActiveCat CO2 Release

Catalytic cycle of Ru(II)-catalyzed asymmetric transfer hydrogenation of CF3-ketones.

Experimental Protocols: Self-Validating Workflow for Ru(II)-Catalyzed ATH

To guarantee reproducibility and scientific integrity, the following protocol for the enantioselective reduction of 2,2,2-trifluoroacetophenone incorporates built-in self-validation mechanisms.

Objective: Synthesis of enantioenriched (R)-1-phenyl-2,2,2-trifluoroethanol.

  • Step 1: Catalyst Activation

    • Action: Dissolve RuCl (1.0 mol%) in anhydrous CH₂Cl₂ under an inert argon atmosphere.

    • Causality: The precatalyst is an 18-electron complex that requires activation. The basic environment provided in subsequent steps facilitates the loss of HCl to form the active 16-electron Ru-amide species, which is the true catalytic resting state.

  • Step 2: Substrate Introduction

    • Action: Add 2,2,2-trifluoroacetophenone (1.0 equiv, 10 mmol) to the reaction vessel at room temperature.

  • Step 3: Hydride Source Addition

    • Action: Cool the mixture to 0 °C. Dropwise, add a pre-mixed 5:2 azeotrope of Formic Acid/Triethylamine (HCO₂H/Et₃N) (3.0 equiv of formic acid). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The 5:2 azeotrope provides the optimal pH to maintain the active Ru-hydride species while suppressing background, uncatalyzed racemic reduction. The irreversible release of CO₂ gas acts as the thermodynamic sink, driving the reaction forward and preventing the reverse oxidation of the CF₃-alcohol.

  • Step 4: Self-Validation (In-Process Monitoring)

    • Action: Extract a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum.

    • Self-Validation Logic: ¹⁹F NMR provides a highly sensitive, background-free method to monitor conversion without complex sample preparation. The starting ketone typically resonates at approximately -71.5 ppm, whereas the chiral alcohol product appears near -78.0 ppm. The complete disappearance of the -71.5 ppm signal validates >99% conversion.

  • Step 5: Quench and Isolation

    • Action: Quench the reaction with distilled water. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize and remove residual formic acid. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 6: Enantiomeric Purity Determination

    • Action: Analyze the purified product via chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase such as Chiralcel OD-H (Hexane/i-PrOH 95:5, 1.0 mL/min).

    • Self-Validation Logic: This final step validates the efficacy of the chiral pocket. Baseline separation of the enantiomers confirms the exact enantiomeric excess (ee), ensuring the structural integrity of the TsDPEN ligand was maintained throughout the catalytic cycle.

References

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF₃ and α-SF₅ Ketones Source: ACS Organic & Inorganic Au / National Institutes of Health (NIH) URL:[Link]

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives Source: ResearchGate / ARKAT-USA, Inc. URL:[Link]

  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: Molecules / National Institutes of Health (NIH) URL:[Link]

Sources

Spectroscopic Profiling and Synthetic Methodology of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to modulate a drug candidate's pharmacokinetic and pharmacodynamic profiles. 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol is a highly versatile, structurally dense building block utilized extensively in the synthesis of central nervous system (CNS) therapeutics. Specifically, it serves as a critical intermediate in the development of positive allosteric modulators (PAMs) for the AMPA receptor, which are actively investigated for psychiatric and cognitive disorders such as schizophrenia .

The incorporation of the trifluoromethyl (-CF₃) group adjacent to a carbinol and a halogenated pyridine ring significantly enhances the molecule's lipophilicity, metabolic stability, and binding affinity within target protein pockets. Furthermore, the presence of the C3-bromine atom provides an orthogonal reactive site for downstream palladium-catalyzed cross-coupling, making this compound an indispensable asset for structure-activity relationship (SAR) campaigns.

Synthetic Methodology & Mechanistic Causality

The synthesis of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol relies on the nucleophilic trifluoromethylation of 3-bromo-4-pyridinecarboxaldehyde using (trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent .

Mechanistic Causality

TMSCF₃ is essentially inert toward carbonyls under strictly neutral conditions. The reaction requires a catalytic fluoride initiator, typically tetrabutylammonium fluoride (TBAF). The fluoride anion attacks the silicon atom of TMSCF₃, generating a hypervalent pentacoordinate siliconate intermediate. This intermediate facilitates the transfer of the strongly nucleophilic trifluoromethide (-CF₃) equivalent to the electrophilic carbonyl carbon of the pyridinecarboxaldehyde.

The immediate product of this addition is a highly stable trimethylsilyl ether, which traps the alkoxide and prevents the reverse reaction. Subsequent aggressive acidic hydrolysis is required to cleave the robust Si-O bond, yielding the free trifluoroethanol product.

SynthesisWorkflow A 3-Bromo-4-pyridinecarboxaldehyde (Starting Material) B TMSCF3 (Ruppert-Prakash Reagent) + TBAF (Catalyst) in THF 0°C to Room Temperature A->B Electrophilic Carbonyl Activation C Trifluoromethylated Silyl Ether (Intermediate) B->C Nucleophilic CF3- Addition D 2M HCl (Aqueous) 18 hours, Room Temperature C->D TMS Deprotection E 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol (Target Product) D->E Acidic Hydrolysis

Figure 1: Synthetic workflow and mechanism for 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol.

Self-Validating Experimental Protocol

The following step-by-step protocol is adapted from validated pharmaceutical workflows . It incorporates in-process controls (IPCs) to ensure a self-validating, reproducible system.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromo-4-pyridinecarboxaldehyde (1.50 g, 8.1 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) within a flame-dried, argon-purged round-bottom flask.

  • Cooling: Submerge the flask in an ice/methanol bath to achieve an internal temperature of 0 °C. Causality: Low temperature controls the highly exothermic addition of the -CF₃ anion and prevents degradation of the sensitive aldehyde.

  • Reagent Addition: Inject TMSCF₃ (1.2 mL, 8.1 mmol, 1.0 equiv) via a dry syringe.

  • Initiation: Add TBAF (1.0 M in THF, 0.8 mL, 0.1 equiv) dropwise. Validation Check: A slight color change to yellow/brown or a mild exotherm indicates the successful formation of the reactive siliconate species.

  • Propagation: Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours. Validation Check: TLC (Thin Layer Chromatography) using 30% EtOAc/Hexanes should show complete consumption of the starting aldehyde (loss of UV-active spot at lower Rf).

  • Deprotection: Quench the reaction by adding 2M aqueous HCl (10 mL) and stir vigorously at room temperature for 18 hours. Causality: The strong acid is strictly required to hydrolyze the highly stable trimethylsilyl ether intermediate into the target carbinol.

  • Workup: Neutralize the biphasic mixture carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7-8). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dark oil via flash column chromatography (silica gel, gradient elution 0-50% EtOAc in petroleum ether).

  • Yield: Isolate the target compound as a golden brown oil (approx. 1.31 g, 63% yield).

Spectroscopic Characterization Data

Precise spectroscopic profiling is mandatory for verifying the structural integrity of the synthesized building block. The presence of the bromine atom and the trifluoromethyl group introduces distinct, predictable splitting patterns and isotopic signatures.

Table 1: Nuclear Magnetic Resonance (NMR) Profiling

Note: Spectra acquired in CDCl₃ at 298 K.

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingAssignment Causality
¹H 8.65Singlet (1H)Pyridine H2; highly deshielded by the adjacent nitrogen and bromine atoms.
¹H 8.55Doublet (1H, J = 5.0 Hz)Pyridine H6; deshielded by the electronegative nitrogen.
¹H 7.70Doublet (1H, J = 5.0 Hz)Pyridine H5; ortho to the carbinol substituent.
¹H 5.50Quartet (1H, J = 6.5 Hz)Chiral carbinol CH; split into a quartet by the adjacent -CF₃ group (³J H-F coupling).
¹H 3.50Broad Singlet (1H)Hydroxyl (-OH); broad due to dynamic hydrogen bonding and solvent exchange.
¹³C 152.0, 149.5, 143.0SingletsPyridine carbons (C2, C6, C4); core aromatic framework.
¹³C 124.5Quartet (J = 282 Hz)Trifluoromethyl carbon (-CF₃); exhibits massive ¹J C-F coupling.
¹³C 119.0SingletPyridine C3; shielded relative to C2/C6, attached directly to Bromine.
¹³C 69.5Quartet (J = 32 Hz)Carbinol carbon; exhibits ²J C-F coupling from the adjacent -CF₃.
¹⁹F -77.5Doublet (3F, J = 6.5 Hz)-CF₃ group; split by the adjacent carbinol proton.
Table 2: Mass Spectrometry (MS) & Infrared (IR) Data
TechniqueObserved ValueStructural Significance & Causality
LC/MS (ESI+) m/z 256 & 258[M+H]⁺ molecular ions. The 1:1 intensity ratio confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes) .
IR (ATR) ~3250 cm⁻¹Broad O-H stretching vibration; confirms successful acidic deprotection of the silyl ether.
IR (ATR) 1585, 1450 cm⁻¹C=C and C=N stretching; confirms the intact pyridine aromatic ring.
IR (ATR) 1160, 1120 cm⁻¹Strong C-F stretching vibrations; confirms successful trifluoromethylation.
IR (ATR) 1045 cm⁻¹C-Br stretching vibration.

Downstream Functionalization

The strategic positioning of the bromine atom at the C3 position of the pyridine ring makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This enables the rapid diversification of the pyridine core while retaining the metabolically stable trifluoroethanol moiety, a critical workflow in hit-to-lead optimization.

Downstream A 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanol B Suzuki-Miyaura Coupling (Pd) A->B Arylboronic Acid C Buchwald-Hartwig Amination (Pd) A->C Primary/Secondary Amine D 3-Aryl-4-(1-hydroxy-2,2,2- trifluoroethyl)pyridine B->D C-C Bond Formation E 3-Amino-4-(1-hydroxy-2,2,2- trifluoroethyl)pyridine C->E C-N Bond Formation

Figure 2: Downstream cross-coupling applications leveraging the 3-bromo substituent.

References

  • Bradley, D. M., Thewlis, K. M., & Ward, S. E. (2008). Compounds which potentiate ampa receptor and uses thereof in medicine (Patent No. WO2008148832A1).
  • Levin, V. V., Dilman, A. D., Belyakov, P. A., Struchkova, M. I., & Tartakovsky, V. A. (2017). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy. Journal of the American Chemical Society, 139(42), 14839–14842.[Link]

An In-Depth Technical Guide to the Physical Properties of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Characterization of a Novel Pyridine Derivative

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The introduction of a trifluoroethanol moiety, as seen in 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol, offers a unique combination of properties. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the alcohol provides a crucial site for hydrogen bonding or further functionalization.

Therefore, this document serves a dual purpose. Firstly, it provides predicted physical properties based on the known data of its immediate precursor, 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone, and related isomers. Secondly, and more critically, it offers a comprehensive set of standard operating procedures for the experimental determination of these properties. This guide is structured to provide both a theoretical foundation and a practical bench-top resource for the chemical scientist.

Synthetic Context: From Ketone to Alcohol

The most direct synthetic route to 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol is the reduction of its corresponding ketone, 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone.[1] This transformation is fundamental to understanding the physical properties of the target alcohol, as the change in the functional group from a carbonyl to a hydroxyl group will have significant and predictable effects.

Common reducing agents for this type of transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] The choice of reagent can influence the reaction conditions and the impurity profile of the final product.

Synthesis_Workflow Synthesis Workflow Ketone 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone (Precursor) Reduction Reduction (e.g., NaBH₄ in EtOH) Ketone->Reduction Alcohol 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol (Target Compound) Reduction->Alcohol Crude Product Workup Aqueous Work-up & Extraction Alcohol->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Physical & Spectroscopic Characterization Purification->Characterization

Caption: Synthetic workflow for the preparation and characterization of the target alcohol.

Predicted and Comparative Physical Properties

The conversion of a ketone to an alcohol introduces the capacity for hydrogen bonding, which significantly impacts physical properties. Alcohols generally exhibit higher melting and boiling points and increased solubility in polar solvents compared to their ketone precursors of similar molecular weight.[2]

Property1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone (Ketone Precursor)1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol (Target Alcohol) - Predicted Rationale for Prediction
Molecular Formula C₇H₃BrF₃NOC₇H₅BrF₃NOReduction of ketone to alcohol adds two hydrogen atoms.
Molecular Weight 254.00 g/mol 256.02 g/mol Increased by the mass of two hydrogen atoms.
Physical Form Likely a solid or oil at room temperature.Likely a solid or a viscous liquid at room temperature.The introduction of hydrogen bonding can favor a solid state.
Melting Point Not specified, but expected to be lower than the alcohol.Expected to be higher than the ketone precursor.The ability of the hydroxyl group to form intermolecular hydrogen bonds requires more energy to break the crystal lattice.[2]
Boiling Point Not specified, but expected to be lower than the alcohol.Expected to be significantly higher than the ketone precursor.Strong intermolecular hydrogen bonding in the alcohol requires more energy to transition to the vapor phase compared to the dipole-dipole interactions in the ketone.[2]
Solubility in Water Low to moderate.Moderate to high.The hydroxyl group can act as both a hydrogen bond donor and acceptor, increasing its miscibility with water.[3]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone).Soluble in polar organic solvents (e.g., Ethanol, Methanol, Acetone) and likely soluble in less polar solvents as well.[3]The core bromopyridine structure contributes to solubility in a range of organic solvents.

Experimental Determination of Physical Properties

For any novel compound, experimental verification of its physical properties is paramount for its identification, purity assessment, and for defining handling and storage protocols.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, while impurities tend to depress and broaden the melting range.

Protocol: Thiele Tube Method

  • Sample Preparation: Finely powder a small amount of the dry solid. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

  • Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb. The rubber band should remain above the level of the heating oil.[5]

  • Heating: Insert the thermometer and capillary into a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a micro-burner. The design of the tube ensures uniform heating via convection.

  • Observation: Heat rapidly to get an approximate melting point, then allow the apparatus to cool. For an accurate measurement, heat slowly (1-2°C per minute) as you approach the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.

Melting_Point_Workflow Melting Point Determination Workflow Start Start Prep Prepare Sample: - Finely powder the solid. - Pack into capillary tube. Start->Prep Setup Setup Apparatus: - Attach capillary to thermometer. - Place in Thiele tube. Prep->Setup Heat_Rapid Rapid Heating: - Determine approximate MP. Setup->Heat_Rapid Cool Cool Apparatus Heat_Rapid->Cool Heat_Slow Slow Heating: - 1-2°C per minute. Cool->Heat_Slow Observe Observe & Record: - T1: First liquid appears. - T2: All solid melts. Heat_Slow->Observe End End Observe->End

Caption: Workflow for melting point determination using the Thiele tube method.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. A micro-boiling point determination is suitable when only a small amount of the substance is available.[6]

Protocol: Micro-Boiling Point Method

  • Apparatus Setup: Attach a small test tube containing 0.2-0.5 mL of the liquid to a thermometer. Place a short, sealed-end capillary tube into the test tube with the open end down.[3][7]

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker of mineral oil on a hot plate).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. This is the air initially trapped. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Data Recording: Turn off the heat and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6] This is the point where the external pressure equals the vapor pressure of the liquid.

Solubility Testing

A systematic solubility assessment provides insights into the polarity and the presence of acidic or basic functional groups.[8]

Protocol: Qualitative Solubility Assay

  • General Procedure: In a small test tube, add approximately 10-20 mg of the compound to 1 mL of the solvent. Shake vigorously for 10-20 seconds. Observe if the solid dissolves completely.[8]

  • Solvent Series:

    • Water (H₂O): To assess polarity and hydrogen bonding capability. Test the resulting solution with litmus or pH paper. The pyridine nitrogen is weakly basic, and the trifluoroethanol moiety is weakly acidic.

    • 5% Sodium Hydroxide (NaOH): To test for acidic functional groups. The trifluoroethanol group is more acidic than a typical alcohol and may show some solubility.

    • 5% Hydrochloric Acid (HCl): To test for basic functional groups. The pyridine nitrogen will be protonated, leading to the formation of a water-soluble salt.[9]

    • Organic Solvents: Test solubility in a range of solvents like ethanol, acetone, ethyl acetate, and dichloromethane to establish a suitable solvent profile for reactions and chromatography.

Solubility_Test_Workflow Solubility Testing Workflow box_node box_node Start Start with Compound Water Soluble in H₂O? Start->Water Water->box_node Yes Polar Compound (Test pH) HCl Soluble in 5% HCl? Water->HCl No HCl->box_node Yes Contains Basic Group (Pyridine N) NaOH Soluble in 5% NaOH? HCl->NaOH No NaOH->box_node Yes Contains Acidic Group (Trifluoroethanol OH) Organic Test Organic Solvents (Ethanol, Acetone, etc.) NaOH->Organic No

Caption: Logical workflow for the qualitative solubility testing of an organic compound.

Spectroscopic Characterization Profile

While not strictly physical properties, spectroscopic data are essential for confirming the identity of the compound whose properties are being measured.

  • Infrared (IR) Spectroscopy: The most significant change from the ketone precursor will be the disappearance of the strong carbonyl (C=O) stretch, typically around 1715 cm⁻¹, and the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹.[10][11] The C-F bonds will exhibit strong absorptions in the 1100-1300 cm⁻¹ region.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide confirmation of the structure. Key expected signals include:

    • Aromatic protons on the pyridine ring, with chemical shifts and coupling patterns characteristic of a 3,4-disubstituted pyridine.

    • A quartet for the methine proton (-CH(OH)-) due to coupling with the three fluorine atoms.

    • A doublet or broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show the expected number of carbon signals. The carbon attached to the hydroxyl group will appear as a quartet due to coupling with the fluorine atoms, and its chemical shift will be in the typical range for an alcohol-bearing carbon.[12] The trifluoromethyl carbon will also appear as a quartet.

Conclusion

The physical properties of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol, while not yet documented, can be predicted with reasonable accuracy based on established chemical principles and data from its synthetic precursor. The conversion of the ketone to an alcohol is expected to increase its melting point, boiling point, and aqueous solubility due to the introduction of hydrogen bonding. This guide provides the necessary, detailed experimental protocols for researchers to determine these critical physical properties, ensuring the accurate characterization and confident use of this promising chemical entity in further research and development endeavors.

References

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of Alberta. Micro-boiling point measurement. [Link]

  • Chymist.com. Micro Boiling Point Determination. [Link]

  • Chemconnections.org. Boiling Point Determination. [Link]

  • Scribd. Micro Method for Boiling Point Determination. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

  • Chemtips. How to Determine Boiling Points on the Microscale. [Link]

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. [Link]

  • Scribd. Solubility test for Organic Compounds. [Link]

  • PennWest University. Determination of Melting Point. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Quora. How can IR spectroscopy be used to identify different organic compounds.... [Link]

  • University of Toronto Scarborough. Solubility - Chemistry Online. [Link]

  • CK-12 Foundation. Physical Properties of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds - Reduction. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

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Discovery and Synthesis of Novel Bromopyridine Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of bromopyridine derivatives represents a foundational pillar in modern medicinal chemistry and drug discovery. Because of their unique electronic properties and highly predictable reactivity, bromopyridines serve as privileged scaffolds for the construction of complex nitrogen-containing heterocycles. This technical guide provides an in-depth analysis of the mechanistic causality behind palladium-catalyzed cross-coupling of bromopyridines, outlines self-validating experimental protocols, and explores advanced high-throughput methodologies to accelerate the discovery of targeted therapeutics.

The Strategic Role of Bromopyridines in Drug Discovery

Bromopyridines—such as 4-bromopyridine, 2-amino-4-bromopyridine, and 5-bromopyridine-3-carboxylate esters—are indispensable building blocks in the synthesis of biologically active molecules[1][2].

Causality in Scaffold Selection: The strategic utility of the bromopyridine core is driven by two primary factors:

  • Biological Target Engagement: The electronegative nitrogen atom in the pyridine ring acts as a potent hydrogen bond acceptor. This allows the scaffold to form crucial, high-affinity interactions within the ATP-binding sites of target enzymes, making them highly effective in the development of kinase inhibitors (e.g., p38 MAP kinase inhibitors)[1].

  • Chemical Reactivity: The electron-deficient nature of the pyridine ring renders it highly susceptible to oxidative addition by low-valent transition metals. The bromine substituent serves as a highly reactive, regioselective handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation via palladium-catalyzed cross-coupling reactions[1][2].

Mechanistic Foundations: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the cornerstone methodology for functionalizing bromopyridines. It is favored over other coupling techniques (like Stille or Negishi) due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of diverse, non-toxic boronic acid building blocks[3].

Causality of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the polarized C-Br bond of the bromopyridine. The electron-deficient pyridine ring accelerates this step, forming a stable Pd(II) intermediate[3].

  • Transmetalation: A base is strictly required to activate the organoboron species. The base coordinates with the boron atom, increasing its nucleophilicity and facilitating the transfer of the aryl group to the palladium center, displacing the bromide ion[3].

  • Reductive Elimination: The two organic ligands on the diorganopalladium(II) complex couple together, releasing the desired biaryl product and regenerating the active Pd(0) catalyst[3].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Bromopyridine TransMet Transmetalation (Base + Ar'-B(OH)2) PdII->TransMet PdII_di Diorganopalladium(II) Ar-Pd-Ar' TransMet->PdII_di Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) PdII_di->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Bromopyridine Derivative) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for bromopyridine derivatives.

High-Throughput Chemistry (HTC) in Scaffold Optimization

To navigate the vast chemical space of potential kinase inhibitors, modern discovery programs rely heavily on High-Throughput Experimentation (HTE). HTE allows medicinal chemists to directly evaluate project intermediates with pharmaceutically relevant building blocks in microscale quantities across a diverse chemical reaction space in parallel[4]. This approach not only identifies the optimal catalytic conditions (catalyst, ligand, base, solvent) but also provides a scalable blueprint for the successful reactions, drastically reducing the time from hit identification to lead optimization[4].

Workflow Scaffold Bromopyridine Scaffold Selection HTE High-Throughput Experimentation (HTE) Scaffold->HTE Library Biaryl Library Generation HTE->Library Suzuki-Miyaura Screening In Vitro Kinase Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Scaffold Iterative Design Lead Lead Compound Optimization SAR->Lead Potency & Selectivity

Caption: High-throughput workflow for the discovery of bromopyridine-based kinase inhibitors.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

A robust synthesis requires methodologies that have built-in validation checkpoints. The following protocol describes the synthesis of a 2-amino-4-arylpyridine library[3], structured to ensure high fidelity and reproducibility.

Objective: Synthesize biaryl derivatives via the coupling of 2-amino-4-bromopyridine with various arylboronic acids.

  • Step 1: Reaction Assembly

    • Action: In an oven-dried Schlenk flask, combine 2-amino-4-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: A 20% excess of boronic acid is used to compensate for competitive protodeboronation (the undesired cleavage of the C-B bond by water), ensuring the bromopyridine is fully consumed.

  • Step 2: Degassing and Solvent Addition

    • Action: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (2.0 equiv). Subject the flask to three freeze-pump-thaw cycles or vigorous argon sparging.

    • Causality: Dissolved oxygen is highly detrimental; it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.

  • Step 3: Heating and In-Process Validation

    • Action: Heat the reaction mixture to 90°C under an argon atmosphere for 8 hours.

    • Validation Check: Monitor the reaction via LCMS and TLC (UV active at 254 nm). The complete disappearance of the starting bromopyridine mass/spot and the emergence of the product mass validate successful oxidative addition and transmetalation.

  • Step 4: Quenching and Extraction

    • Action: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: The aqueous wash effectively removes the inorganic base and the boric acid byproducts, partitioning the highly lipophilic biaryl product into the organic phase.

  • Step 5: Purification and Final Characterization

    • Action: Concentrate the organic layer under vacuum and purify via silica gel flash chromatography.

    • Validation Check: Confirm structural integrity via ¹H NMR (look for the characteristic shift in the pyridine protons induced by the new aryl ring) and HRMS to ensure >95% purity.

Quantitative Data: Reaction Optimization

The choice of catalyst, base, and solvent dictates the efficiency of the cross-coupling. The table below summarizes the optimization data for the arylation of bromopyridine derivatives, demonstrating how specific conditions influence the yield.

Catalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
Pd(PPh₃)₄ (5.0)Na₂CO₃ (2.0)Toluene / H₂O901265Standard conditions; moderate yield due to slower transmetalation rates.
Pd(dppf)Cl₂ (5.0)K₂CO₃ (2.0)Dioxane / H₂O90882Bidentate dppf ligand stabilizes the Pd center, preventing catalyst precipitation (Pd black)[3].
Pd(OAc)₂ (0.25)Et₃N (2.0)H₂O1001.585Ligand-free green chemistry approach; good yield but slightly slower kinetics[5].
Pd(OAc)₂ (0.25)(i-Pr)₂NH (2.0)H₂O1001.092Optimal ligand-free aqueous conditions. The specific steric profile of (i-Pr)₂NH accelerates the reaction[5].

Advanced Methodologies: Enantioselective Synthesis

As drug discovery programs target increasingly complex biological receptors, the demand for chiral bromopyridine derivatives has surged. Recent advancements have enabled the enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki-Miyaura cross-coupling.

By utilizing chiral-bridged biphenyl monophosphine ligands, researchers can induce high levels of asymmetry during the reductive elimination step. This methodology allows for the preparation of chiral biaryls containing a pyridyl moiety in moderate to good yields, achieving up to 92% enantiomeric excess (ee)[6]. The steric bulk and specific geometry of the chiral ligand dictate the spatial arrangement of the diorganopalladium intermediate, forcefully directing the stereochemical outcome of the newly formed C-C bond.

References

  • Title: Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water Source: rhhz.net URL: [Link]

  • Title: Applications of High Throughput Chemistry to Medicinal Chemistry Source: ACS Publications URL: [Link]

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Methodological & Application

Application Note: Functionalization of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol

[1]

Compound ID: 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol CAS: 1060802-29-0 (Alcohol); 1060802-29-0 (related Ketone precursor) Molecular Weight: 256.02 g/mol Core Reactivity: 3-position Bromine (Electrophile) | 4-position Trifluoroethanol (Nucleophile/H-bond donor)[1]

Part 1: Synthesis of the Scaffold

Before functionalization, high-purity starting material is required.[1] While the ketone precursor is commercially available, the alcohol is often synthesized in situ or via reduction to establish a specific enantiomer (if chiral catalysis is used) or simply to access the racemic alcohol.

Protocol: Nucleophilic Trifluoromethylation

Rationale: The most robust route involves the addition of the Ruppert-Prakash reagent (TMS-CF

1

Reagents:

  • 3-Bromoisonicotinaldehyde (1.0 equiv)[1]

  • TMS-CF

    
     (Trimethyl(trifluoromethyl)silane) (1.2 equiv)[1]
    
  • CsF (Cesium Fluoride) or TBAF (catalytic, 10 mol%)[1]

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 3-bromoisonicotinaldehyde (10 mmol) and dissolve in anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Add TMS-CF

    
     (12 mmol) dropwise via syringe.
    
  • Initiation: Add CsF (1.0 mmol) solid in one portion. Caution: Exothermic.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (formation of silyl ether intermediate).[1]

  • Hydrolysis: Add 1M HCl (20 mL) and stir vigorously for 1 hour to cleave the O-TMS group.

  • Workup: Neutralize with sat. NaHCO

    
    . Extract with EtOAc (3x).[1][2] Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    .[3]
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Part 2: Key Reaction Workflows

A. Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Challenge: The free hydroxyl group can interfere with boronic acid activation or poison sensitive catalysts.[1] Solution: Use of a base-labile protecting group is possible, but direct coupling is achievable using a specific biphasic system that solubilizes the boronate while keeping the Pd catalyst active.

Optimized Protocol
  • Catalyst: Pd(dppf)Cl

    
    [1]·DCM (Robust against steric bulk and heteroatoms)[1]
    
  • Base: K

    
    PO
    
    
    (3.0 equiv) – milder than carbonates, reduces protodebromination.[1]
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Charge a microwave vial with 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl

    
     (5 mol%).[1]
    
  • Seal and purge with Argon for 5 minutes.

  • Add degassed Dioxane/Water mixture.[4]

  • Heat to 90°C for 4-6 hours (or 110°C for 30 min in microwave).

  • Critical Step: The CF

    
    -alcohol moiety renders the product slightly acidic. Acidify workup to pH ~5 to ensure efficient extraction if the product is amphoteric.
    
B. Synthesis of Trifluoromethyl-Furo[2,3-c]pyridine (Cyclization)

Mechanistic Insight: This is a high-value "cascade" reaction.[1] A Sonogashira coupling at the 3-Br position with a terminal alkyne places a triple bond adjacent to the hydroxyl group. Subsequent 5-endo-dig cyclization (often Au- or base-catalyzed) yields the fused furan ring, a bioisostere for indole.[1]

Diagram: Reaction Logic

ReactionLogicStartStart: 3-Br-4-CH(OH)CF3 PyridineStep1Sonogashira Coupling(Terminal Alkyne)Start->Step1Pd(PPh3)2Cl2, CuIInterIntermediate:3-Alkynyl-4-CH(OH)CF3Step1->InterStep2Cyclization(AuCl3 or Base)Inter->Step25-endo-digProductProduct:7-(CF3)-Furo[2,3-c]pyridineStep2->Product

Caption: Cascade synthesis of the fused furo[2,3-c]pyridine scaffold from the title compound.

Protocol:

  • Coupling: React title compound with Phenylacetylene (1.2 equiv), Pd(PPh

    
    )
    
    
    Cl
    
    
    (5%), CuI (2%), and Et
    
    
    N in DMF at 80°C.
  • Cyclization: Isolate the intermediate. Dissolve in EtOH, add NaOH (2 equiv) or AuCl

    
     (5 mol%) in DCM, and heat to reflux. The 5-endo-dig closure forms the aromatic furan ring.[1]
    
C. Oxidation to Trifluoromethyl Ketone

Application: The resulting ketone (1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone) is a potent reversible covalent inhibitor warhead (reacts with serine residues).[1]

Preferred Reagent: Dess-Martin Periodinane (DMP).[1] Avoid Swern if smell is an issue; avoid Cr(VI) due to toxicity.[1] Protocol:

  • Dissolve alcohol in DCM.

  • Add DMP (1.2 equiv) at 0°C.

  • Warm to RT. Reaction is typically complete in <1 hour.

  • Quench: Add sat. Na

    
    S
    
    
    O
    
    
    /NaHCO
    
    
    (1:1) to destroy iodine byproducts.[1]

Part 3: Comparative Data & Troubleshooting

Solvent Effects on Suzuki Coupling Yields
Solvent SystemTemp (°C)Yield (%)Notes
Dioxane/H2O (4:1) 9088% Best balance of solubility and rate.[1]
Toluene/H2O10065%Poor solubility of the polar alcohol.
DMF (anhydrous)11040%Significant protodebromination observed.[1]
THF65 (Reflux)20%Too slow; incomplete conversion.[1]
Troubleshooting Guide
  • Issue: Protodebromination (Product is 4-(trifluoroethyl)pyridine) [1]

    • Cause: Reaction temperature too high or catalyst loading too low (slow oxidative addition).[1]

    • Fix: Switch to a more active catalyst like Pd(tBu3P)2 or XPhos Pd G3 to speed up the coupling step relative to the side reaction.

  • Issue: No Reaction at OH [1]

    • Context: Attempting S_NAr or etherification.

    • Insight: The CF

      
       group is strongly electron-withdrawing, making the benzylic carbocation highly unstable (S_N1 impossible) and the C-O bond strong. Use Mitsunobu conditions  if you must invert/substitute the alcohol, though yields are typically low.
      

Part 4: References

  • Ruppert-Prakash Reagent Usage : Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation of Carbonyl Compounds." Journal of the American Chemical Society. Link[1]

  • Suzuki Coupling of Pyridines : Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

  • Furo[2,3-c]pyridine Synthesis : Chang, M.-Y., et al. "Synthesis of Furo[2,3-c]pyridine." Heterocycles.[1][2] Link

  • Dess-Martin Oxidation : Dess, D. B., Martin, J. C. "A Useful 12-I-5 Triacetoxyperiodinane (the Dess-Martin Periodinane) for the Selective Oxidation of Primary and Secondary Alcohols." Journal of Organic Chemistry.[1] Link[1]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki Coupling of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

The Suzuki-Miyaura cross-coupling of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol (1) represents a distinct challenge in medicinal chemistry synthesis. This substrate combines three complicating factors: the electron-deficient nature of the pyridine ring, the steric hindrance of the ortho-substituted trifluoroethyl group, and the potential for catalyst poisoning via the pyridine nitrogen or the acidic free alcohol.

This guide provides a rationalized protocol designed to overcome these barriers. By leveraging bulky, electron-rich phosphine ligands (Buchwald-type) and optimizing the base/solvent interface, researchers can achieve high conversion rates while suppressing common side reactions such as protodebromination and homocoupling.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]

To design a robust protocol, we must first deconstruct the reactivity profile of the starting material.

FeatureChemical ImplicationSynthetic Strategy
3-Bromo Position Inherently less reactive than 2- or 4-halopyridines toward oxidative addition.Requires electron-rich ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition step.
4-Position Substituent (

)
Creates significant steric hindrance ortho to the reaction site.Use of sterically demanding ligands to create a "pocket" for the active catalyst.
Trifluoroethanol Moiety The electron-withdrawing

group lowers the pKa of the -OH (approx. pKa ~12), making it more acidic than typical alcohols.
Use mild bases (Carbonates/Phosphates) to prevent excessive alkoxide formation, which could bridge Pd centers and deactivate the catalyst.
Pyridine Nitrogen Lone pair can coordinate to Pd(II), forming stable, inactive species ("Catalyst Arrest").High ligand-to-metal ratio or chelating ligands (dppf) to outcompete N-coordination.
Structural Visualization

The following diagram illustrates the competing pathways and the critical decision points in the catalytic cycle for this specific substrate.

SuzukiMechanism Substrate Substrate (1) 1-(3-bromopyridin-4-yl)- 2,2,2-trifluoroethanol Poisoning Catalyst Poisoning (Pyridine N-Coordination) Substrate->Poisoning N-Pd Interaction Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Complex Ar-Pd(II)-Br Pd0->OxAdd + Substrate (1) (Rate Determining Step) TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet + Boronic Acid + Base ProtoDe Protodebromination (Side Product) OxAdd->ProtoDe H-Source Product Coupled Product Biaryl TransMet->Product Reductive Elimination Product->Pd0 Regenerate Pd(0) Poisoning->Pd0 Reversible (Slow)

Caption: Catalytic cycle highlighting the competition between productive oxidative addition and non-productive pyridine N-coordination.

Optimization Strategy

Ligand Selection

For ortho-substituted heteroaryl halides, standard ligands like


 often fail due to slow oxidative addition and poor stability.
  • Primary Recommendation: XPhos or SPhos . These biaryl monophosphine ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition).

  • Secondary Recommendation: dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle and bidentate nature make the Pd-complex robust against ligand displacement by the pyridine nitrogen.

Base & Solvent System
  • Base: Potassium Phosphate Tribasic (

    
    ) .[1][2] It provides sufficient basicity to activate the boronic acid without causing elimination of the trifluoroethanol group.
    
  • Solvent: 1,4-Dioxane/Water (4:1) .[2] The presence of water is critical for the solubility of the inorganic base and facilitates the transmetalation step.

Detailed Experimental Protocol

Protocol A: High-Performance Method (Recommended for Valuable Intermediates)

This method utilizes a precatalyst system to ensure rapid initiation and maximum turnover.

Reagents:

  • Substrate: 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)

  • Base:

    
     (0.5 M aqueous solution or finely ground solid, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

  • Preparation: In a glovebox or under a steady stream of Nitrogen, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3). Inject anhydrous THF or Dioxane (concentration 0.1 M – 0.2 M relative to substrate).

  • Base Addition:

    • If using aqueous base: Degas the 0.5 M

      
       solution separately by sparging with Nitrogen for 15 mins. Inject the base solution (3.0 equiv) via syringe.
      
    • If using solid base: Add

      
       (3.0 equiv) in step 1. Add degassed Water  (ratio 4:1 Organic:Water) in step 2.
      
  • Reaction: Place the vial in a pre-heated block at 60°C (for THF) or 80-90°C (for Dioxane). Stir vigorously (critical for biphasic mixtures).

  • Monitoring: Monitor by LC-MS or HPLC after 2 hours. Look for the consumption of the bromide.

    • Note: The trifluoroethanol group may cause peak tailing in reverse-phase chromatography; use a modifier (e.g., Formic Acid) in the mobile phase.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with Water and Brine.[3] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography. (Note: The product will likely be polar; consider DCM/MeOH gradients).

Protocol B: Cost-Effective Method (Standard Scale-Up)

Uses robust Pd(II) sources suitable for larger batches.

Reagents:

  • Catalyst:

    
      (5.0 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: Toluene / Ethanol / Water (4:1:1)

Procedure:

  • Combine Substrate, Boronic Acid, Base, and Catalyst in a round-bottom flask.[4]

  • Add the solvent mixture (Toluene/EtOH/Water).

  • Sparge with Nitrogen for 20 minutes (Essential to prevent homocoupling).

  • Heat to reflux (~90°C ) for 4–16 hours.

  • Standard aqueous workup.

Quantitative Data Summary & Expectations

ParameterProtocol A (XPhos G4)Protocol B (Pd(dppf))
Typical Yield 75% – 92%60% – 80%
Reaction Time 2 – 6 Hours12 – 24 Hours
Steric Tolerance Excellent (Handles ortho-subs)Good
Impurity Profile Low (Fast reaction minimizes side rxns)Moderate (Protodebromination possible)

Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Recovery

  • Cause: Catalyst deactivation by Pyridine N-coordination.

  • Solution: Switch to Protocol A (XPhos/SPhos). The bulk of these ligands physically blocks the nitrogen from binding to the Palladium. Alternatively, increase temperature to 100°C to promote ligand dissociation.

Issue 2: Protodebromination (Formation of des-bromo byproduct)

  • Cause: Hydride source present (often from Ethanol or excessive heating) or slow transmetalation.

  • Solution: Use Dioxane/Water instead of alcohol-containing mixtures. Increase the concentration of the Boronic Acid. Ensure the solvent is strictly degassed to prevent oxidation-induced pathways.

Issue 3: "Black Metal" Precipitate

  • Cause: "Pd black" formation indicates ligand dissociation and catalyst decomposition.

  • Solution: Add excess ligand (e.g., 10 mol% additional

    
     or XPhos) to stabilize the active species. Lower the reaction temperature slightly.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Context: Establishes the superiority of XPhos/SPhos for hindered substr
  • Li, J. J., et al. (2010). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Pyridine Boronic Acids.[5][2] Tetrahedron Letters, 51(12), 1545-1549.

    • Context: Discusses specific challenges with pyridine-based couplings.
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link

    • Context: Alternative coupling partners if boronic acids fail due to protodeboron

Sources

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol as a building block for APIs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol in API Synthesis

Part 1: Strategic Overview

The Fluorine Effect in Medicinal Chemistry 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol is a high-value scaffold designed to address two persistent challenges in drug discovery: metabolic instability and bioavailability .[1]

The incorporation of the trifluoromethyl-carbinol motif (


) offers distinct pharmacological advantages over non-fluorinated analogues:
  • pKa Modulation: The strong electron-withdrawing effect of the

    
     group increases the acidity of the adjacent hydroxyl group (pKa 
    
    
    
    11–12 vs. 16 for ethanol).[1] This facilitates stronger hydrogen bonding interactions within target protein binding pockets.
  • Metabolic Blocking: The

    
     group sterically and electronically inhibits oxidation at the benzylic position, extending the half-life (
    
    
    
    ) of the API.[1]
  • Orthogonal Reactivity: The 3-bromo substituent serves as a precise handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing the rapid elaboration of the pyridine core into complex biaryl systems.[1]

Part 2: Chemical Profile & Handling

PropertySpecification / Description
IUPAC Name 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol
Molecular Formula

Molecular Weight 256.02 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, EtOAc, DCM; sparingly soluble in water.[1][2][3]
Stability Stable under ambient conditions.[4] Hygroscopic; store under inert atmosphere.
Hazards Irritant (Skin/Eye/Respiratory).[1] Handle in a fume hood.

Part 3: Synthetic Protocols

Protocol A: Synthesis of the Building Block

Rationale: This protocol utilizes the Ruppert-Prakash Reagent (


) for the nucleophilic trifluoromethylation of 3-bromo-4-pyridinecarboxaldehyde.[1] This method is preferred over Grignard reagents due to milder conditions and higher functional group tolerance.

Reagents:

  • 3-Bromo-4-pyridinecarboxaldehyde (1.0 equiv)[1]

  • Trimethyl(trifluoromethyl)silane (

    
    , 1.2 equiv)[1]
    
  • Cesium Fluoride (CsF, 0.1 equiv) or TBAF (1.0 M in THF, 0.05 equiv)[1]

  • Solvent: Anhydrous THF or DME[1]

  • Quench: 1M HCl[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 3-bromo-4-pyridinecarboxaldehyde (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (12 mmol) dropwise via syringe.
    
  • Initiation: Add the fluoride catalyst (CsF or TBAF) in one portion.[1] Note: A slight exotherm may occur.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of the silyl ether intermediate).[1]

  • Hydrolysis: Add 1M HCl (20 mL) and stir vigorously for 1 hour at RT to cleave the O-silyl group.

  • Workup: Neutralize with saturated

    
    . Extract with EtOAc (
    
    
    
    mL).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Critical Control Point: Ensure strictly anhydrous conditions during the


 addition to prevent premature hydrolysis of the reagent.
Protocol B: Divergent Functionalization (Suzuki-Miyaura Coupling)

Rationale: The 3-bromo position is sterically crowded.[1] This protocol uses a specialized phosphine ligand (SPhos or XPhos) to facilitate oxidative addition and ensure high yields of the biaryl product.[1]

Reagents:

  • 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol (1.0 equiv)[1][5]

  • Aryl Boronic Acid (

    
    , 1.5 equiv)[1][6]
    
  • Catalyst:

    
     (5 mol%) + SPhos (10 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1][6]
    
  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the pyridine substrate, boronic acid,

    
    , SPhos, and 
    
    
    
    . Seal and purge with Argon for 5 minutes.
  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Heating: Heat the reaction block to 80–100°C for 12 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium residues. Rinse with EtOAc.

  • Isolation: Wash the filtrate with water and brine. Dry, concentrate, and purify via column chromatography.

Part 4: Visualization of Workflows

The following diagram illustrates the synthesis of the building block and its divergent applications in API synthesis.

G Aldehyde 3-Bromo-4- pyridinecarboxaldehyde Intermediate Silyl Ether Intermediate Aldehyde->Intermediate Nucleophilic Attack TMSCF3 TMSCF3 / CsF (Ruppert-Prakash) TMSCF3->Intermediate Target 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanol (The Building Block) Intermediate->Target Acid Hydrolysis (HCl) Suzuki Suzuki Coupling (Biaryl APIs) Target->Suzuki Pd-Cat / Ar-B(OH)2 (C-C Bond) Oxidation Oxidation (Trifluoroacetyl) Target->Oxidation Dess-Martin (C=O Formation) Ether O-Alkylation (Ether Linkages) Target->Ether NaH / R-X (C-O Bond)

Caption: Synthetic pathway from pyridine precursor to the trifluoroethanol building block, followed by divergent functionalization routes for API discovery.

Part 5: Application Note – Case Study

Scenario: Optimization of a Kinase Inhibitor. Problem: A lead compound containing a 4-methylpyridine moiety shows rapid metabolic clearance due to oxidation of the methyl group by CYP450 enzymes. Solution: Bioisosteric replacement of the methyl group with the 1-hydroxy-2,2,2-trifluoroethyl group.[1]

Mechanism of Action:

  • Metabolic Shielding: The

    
     group prevents metabolic hydroxylation at the benzylic carbon.[1]
    
  • Binding Affinity: The hydroxyl group acts as a hydrogen bond donor (HBD) to the hinge region of the kinase, potentially improving

    
    .[1]
    
  • Lipophilicity: The fluorinated motif maintains necessary lipophilicity for membrane permeability while reducing metabolic liability.

Outcome: The resulting analogue typically exhibits a 2–5x increase in metabolic half-life and improved oral bioavailability.[1]

Part 6: References

  • Ruppert, I., Schlich, K., & Volbach, W. (1984).[7] Die ersten CF3-substituierten Organylsilane. Tetrahedron Letters, 25(21), 2195-2198.[1]

  • Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[7] Synthetic methods and reactions.[3][4][6][7][8][9][10][11][12] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3).[1] Journal of the American Chemical Society, 111(1), 393-395.[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

Sources

Introduction: The Central Role of Kinases and the Rationale for Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals.

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins, a process known as phosphorylation.[1] This phosphorylation event acts as a molecular switch, altering the protein's function, localization, or interaction with other molecules.[3] Given their central role, it is not surprising that dysregulated kinase activity, often due to mutations or overexpression, is a hallmark of many diseases, particularly cancer.[4][5] This has established kinases as one of the most important families of drug targets in modern medicine.[6][7]

Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by moving from traditional cytotoxic chemotherapy to targeted precision oncology.[4] These inhibitors are typically designed to compete with ATP for binding to the kinase's active site, thereby blocking the phosphorylation cascade and halting the aberrant signaling that drives disease progression.[8][9] The success of drugs like Imatinib (Gleevec®) and Gefitinib (Iressa®) has validated this approach and spurred the development of numerous other kinase inhibitors.[4][8][9] As of 2021, over 70 small molecule kinase inhibitors have received FDA approval, highlighting the impact of this drug class.[1][10]

This guide provides a detailed overview of the key synthetic strategies, a practical step-by-step protocol for a representative inhibitor, and insights into the characterization and challenges inherent in the synthesis of kinase inhibitors.

Section 1: Core Strategies in Kinase Inhibitor Synthesis

The synthesis of a successful kinase inhibitor is a multifaceted process that integrates medicinal chemistry, structural biology, and computational modeling. The goal is to create a molecule with high potency, selectivity, and favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR)-Guided Synthesis

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity.[11][12] In SAR-guided synthesis, chemists systematically modify a lead compound and assess how these changes affect its inhibitory activity. This iterative process allows for the optimization of potency and selectivity.[13][14]

For example, modifying a specific functional group might enhance hydrogen bonding with the "hinge" region of the kinase ATP-binding pocket, a common interaction motif for many inhibitors.[9] Other modifications might target hydrophobic pockets or address steric clashes to improve binding affinity and selectivity against other kinases.[15][16] Computational methods like quantitative structure-activity relationship (QSAR) and molecular docking are often employed to rationalize SAR data and guide the design of new analogs with improved properties.[11][17]

SAR_Logic A Initial Hit Compound B Synthesize Analogs (Systematic Modification) A->B Derivatization C Biological Assay (e.g., IC50 Measurement) B->C Testing D Analyze SAR Data (Identify Key Moieties) C->D Data Interpretation E Design Next-Generation Compounds D->E Hypothesis-Driven Design F Optimized Lead Compound D->F Achieve Target Potency/Selectivity E->B Iterative Cycle

Caption: Iterative cycle of SAR-guided synthesis.

Fragment-Based Lead Discovery (FBLD)

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful alternative to traditional high-throughput screening for identifying novel lead compounds.[6][18] This approach begins by screening libraries of very small, low-molecular-weight compounds ("fragments"), typically less than 300 Daltons.[19] These fragments bind to the target kinase with low affinity but do so very efficiently.

Once a fragment hit is identified and its binding mode is confirmed, often through X-ray crystallography, it serves as a starting point for optimization.[6] Medicinal chemists then "grow" the fragment by adding functional groups or "link" multiple fragments together to create a more potent, higher-affinity molecule.[19] FBLD offers the advantage of exploring chemical space more efficiently and often yields lead compounds with better physicochemical properties compared to larger hits from traditional screening.[6][20]

FBLD_Workflow cluster_0 Hit Identification cluster_1 Lead Optimization A A B Biophysical Screening (SPR, NMR, X-ray) A->B C Validated Fragment Hits (Low Affinity) B->C D Structure-Guided Chemistry C->D Optimization Start E Fragment Growing Fragment Linking D->E F Potent Lead Compound E->F

Caption: General workflow for Fragment-Based Lead Discovery (FBLD).

Section 2: Exemplar Synthesis Protocol: Imatinib

Imatinib (Gleevec®) is a landmark tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and certain gastrointestinal stromal tumors (GIST).[21][22] It functions by selectively inhibiting the BCR-ABL fusion protein, the oncogenic driver in CML. The synthesis of Imatinib is a multi-step process that serves as an excellent case study in the construction of a complex pharmaceutical agent.

Overall Synthetic Strategy

A common and robust synthetic route for Imatinib involves the convergent synthesis of two key fragments, followed by a final amide coupling reaction.[23] This approach allows for the independent preparation and purification of advanced intermediates, which is often more efficient for large-scale production.

Imatinib_Synthesis_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A1 Guanidine Derivative A3 Pyrimidine Core (Cyclocondensation) A1->A3 A2 β-Ketoester A2->A3 C Intermediate Amine (Coupling & Reduction) A3->C B1 Substituted Aniline B1->C B2 4-(4-methylpiperazin-1-yl)methyl -benzoyl chloride D Imatinib (Final Amide Coupling) B2->D C->D

Caption: Convergent synthesis workflow for Imatinib.

Detailed Experimental Protocol

The following protocol is a representative example of a laboratory-scale synthesis of Imatinib.

Step 1: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

  • Reaction Setup: To a solution of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in a suitable solvent like isopropanol, add guanidine nitrate and a base such as sodium ethoxide.

  • Cyclization: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Formation: The cyclization reaction forms 2-amino-4-(3-pyridyl)pyrimidine. This intermediate is then coupled with 4-methyl-3-nitroaniline.

  • Nitro Reduction: The resulting nitro-containing intermediate is reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with a metal like iron or tin(II) chloride in an acidic medium.

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration and purified, typically by recrystallization from a suitable solvent system, to yield the key amine intermediate as a solid.

Step 2: Synthesis of 4-((4-methyl-1-piperazinyl)methyl)benzoyl chloride

  • Amide Formation: This acid chloride is typically prepared just before use. Start with 4-((4-methyl-1-piperazinyl)methyl)benzoic acid.

  • Chlorination: Treat the benzoic acid derivative with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) at 0°C to room temperature.[24]

  • Isolation: The reaction mixture is typically used directly in the next step after removing excess chlorinating agent and solvent under reduced pressure.

Step 3: Final Coupling to Synthesize Imatinib

  • Reaction Setup: Dissolve the amine intermediate from Step 1 in a polar aprotic solvent such as pyridine or N,N-dimethylformamide (DMF).[24]

  • Coupling: Cool the solution to 0°C and slowly add the freshly prepared benzoyl chloride from Step 2.[24] The reaction is an acylation that forms the final amide bond.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor for completion using TLC or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water. The product will often precipitate out of the solution.

  • Purification: The crude Imatinib is collected by filtration, washed with water, and then purified. Purification methods can include recrystallization or column chromatography to achieve high purity (>99%).[21][23] The final product is often converted to its mesylate salt to improve solubility and bioavailability.[21]

Section 3: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized kinase inhibitor.

Standard Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and intermediates. A purity of >99% is typically required for biological testing.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure by identifying the chemical environment of each proton and carbon atom in the molecule.[21][25]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. A high-resolution mass spectrum (HRMS) can confirm the molecular formula.[21][25]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups, such as N-H and C=O stretches in the amide bonds of Imatinib.[21]

Expected Characterization Data for Imatinib
Analysis Expected Result
Appearance White to off-white crystalline powder[21]
Purity (HPLC) >99%[21]
Melting Point 214-224 °C (for Imatinib mesylate)[21]
¹H-NMR Characteristic peaks for aromatic, pyridine, pyrimidine, piperazine, and methyl protons.[21]
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight of Imatinib (493.6 g/mol ).[21]
FTIR (cm⁻¹) Absorption bands for N-H stretching, C=O stretching (amide), and C=N stretching.[21]

Section 4: Key Challenges and Modern Solutions

The synthesis of kinase inhibitors is not without its challenges. Two of the most significant hurdles in the field are achieving selectivity and overcoming drug resistance.

Achieving Selectivity

The ATP-binding site is highly conserved across the human kinome, which comprises over 500 kinases.[9] This conservation makes achieving selectivity a major challenge, as a non-selective inhibitor can bind to multiple kinases, leading to off-target effects and toxicity.[5][9]

Strategies to Enhance Selectivity:

  • Targeting Unique Regions: Designing inhibitors that exploit less conserved regions adjacent to the ATP pocket.[9]

  • Exploiting the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket. Its size varies among kinases, and designing inhibitors that specifically target the gatekeeper of the intended kinase can confer selectivity.[9]

  • Allosteric Inhibition: Developing inhibitors that bind to sites other than the ATP pocket (allosteric sites). These sites are generally less conserved and can offer a high degree of selectivity.[4]

  • Covalent Inhibition: Designing inhibitors that form a permanent covalent bond with a non-conserved residue (like cysteine) near the active site.[15][16]

Overcoming Drug Resistance

Cancer cells can develop resistance to kinase inhibitors through various mechanisms, most commonly by acquiring point mutations in the kinase's active site that prevent the drug from binding effectively.[15][16]

Strategies to Combat Resistance:

  • Next-Generation Inhibitors: Synthesizing new inhibitors designed to bind to the mutated kinase. For example, osimertinib was developed to target the T790M "gatekeeper" mutation in EGFR that confers resistance to first-generation inhibitors like gefitinib.[4]

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are novel molecules that, instead of just inhibiting the target kinase, induce its complete degradation.[26] They are bifunctional molecules that link the target kinase to an E3 ubiquitin ligase, marking the kinase for destruction by the cell's proteasome. This approach can be effective even when mutations are present.[26]

Conclusion

The synthesis of kinase inhibitors is a dynamic and innovative field at the forefront of modern drug discovery. Success requires a deep understanding of organic synthesis, medicinal chemistry principles, and the underlying biology of kinase signaling. By leveraging strategies like SAR-guided design and fragment-based discovery, chemists can create potent and selective molecules. The detailed protocol for Imatinib illustrates a practical application of these principles, from the strategic construction of molecular fragments to the final purification and characterization. As challenges like drug resistance continue to emerge, novel synthetic approaches, including the development of allosteric and covalent inhibitors and PROTACs, will be crucial in developing the next generation of life-saving targeted therapies.

References

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed.
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. ResearchGate.
  • An In-depth Technical Guide to the Synthesis and Characterization of Imatinib. Benchchem.
  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC - NIH.
  • A Technical Guide to the Discovery, Synthesis, and Application of Gefitinib (Iressa®). Benchchem.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ACS Publications.
  • Fragment-based design of kinase inhibitors: a practical guide. PubMed.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed.
  • Kinase Inhibitors and Fragment Screening. Carterra.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online.
  • Strategies for the Design of Selective Protein Kinase Inhibitors. Ingenta Connect.
  • Kinase Inhibitor Chemistry. Cambridge Healthtech Institute.
  • Gefitinib - New Drug Approvals. PharmaCompass.
  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ACS Publications.
  • Fragment-Based Discovery of First-In-Class Small-Molecule Kinase Inhibitors for Targeted Cancer Therapies. Taipei Medical University.
  • Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI.
  • Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ACS Publications.
  • Process For The Preparation Of Gefitinib. QuickCompany.
  • Process for the preparation of imatinib. Google Patents.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate.
  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD.org.
  • A Facile Total Synthesis for Large-Scale Production of Imatinib Base. ResearchGate.
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.
  • Structure–activity relationships study of mTOR kinase inhibition. Dove Medical Press.
  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate.
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. PMC.
  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PMC.
  • Kinase inhibitors – Knowledge and References. Taylor & Francis Online.
  • Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. Open Lab Notebooks.

Sources

Advanced Application Note: Cross-Coupling Strategies for 3-Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The pyridine moiety is a ubiquitous structural motif in modern pharmaceutical chemistry. Functionalizing the 3-position via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a critical synthetic node in drug development. Furthermore, the use of deuterated analogs (e.g., 3-bromopyridine-D4) is increasingly employed to exploit the kinetic isotope effect (KIE), thereby enhancing the metabolic stability and pharmacokinetic profiles of drug candidates[1].

However, 3-bromopyridine presents unique mechanistic hurdles. Unlike simple aryl halides, it is highly recalcitrant toward standard nucleophilic aromatic substitution (SNAr)[2]. More critically, the Lewis-basic pyridine nitrogen can coordinate to the transition metal center (e.g., Pd(0) or Pd(II)), leading to catalyst poisoning, off-target complexation, and premature deactivation[3].

To counteract this, the protocols detailed below rely on steric shielding and electronic tuning . By utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos), the palladium center is dynamically shielded, preventing nitrogen coordination while accelerating the oxidative addition of the strong C-Br bond[3][4].

Logical Decision Workflow

Workflow Start 3-Bromopyridine Substrate Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Carbon Nucleophile Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Nitrogen Nucleophile Boronic Arylboronic Acid (1.2 eq) Base: K3PO4 Solvent: Dioxane/H2O Suzuki->Boronic Amine 1°/2° Amine (1.5 eq) Base: NaOtBu / LiHMDS Solvent: Toluene/THF Buchwald->Amine Cat1 Pd(PPh3)4 (5 mol%) or Pd(OAc)2/XPhos Boronic->Cat1 Cat2 Pd2(dba)3 (2 mol%) Ligand: RuPhos (8 mol%) Amine->Cat2 Product1 3-Arylpyridine Derivatives Cat1->Product1 Product2 3-Aminopyridine Derivatives Cat2->Product2

Logical workflow for selecting cross-coupling pathways for 3-bromopyridine.

Experimental Protocols & Causality

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol details the robust coupling of 3-bromopyridine with arylboronic acids.

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The presence of deborylated aryl starting material indicates protodeboronation. If observed, the system requires stricter degassing or a reduction in the aqueous solvent ratio.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered K3PO4 (2.0 equiv.)[1][3].

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation. K3PO4 is selected over weaker bases (like Na2CO3) to ensure efficient quaternization and transmetalation of challenging heterocyclic substrates without overly harsh conditions[3].

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) or a Pd(OAc)2/XPhos system (2 mol% Pd / 4 mol% ligand)[1][3].

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with ultra-high purity argon (repeat 3 times).

    • Causality: Oxygen rapidly degrades the electron-rich Pd(0) active species into inactive palladium black, halting the catalytic cycle.

  • Solvent Addition: Inject a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe[1][3].

    • Causality: Water is strictly necessary to dissolve the inorganic base and activate the boronic acid, while dioxane solubilizes the organic substrates.

  • Reaction Execution: Heat the mixture to 85–95 °C with vigorous stirring for 12–24 hours[3].

  • Work-up & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography[1][3].

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol details the coupling of 3-bromopyridine with primary or secondary amines.

Self-Validation Checkpoint: If the reaction stalls and a black precipitate forms early, the catalyst has decomposed. Ensure the amine is strictly anhydrous and the base (NaOtBu) has not hydrolyzed to NaOH, which poisons the reaction.

Step-by-Step Methodology:

  • Reagent Loading: In a nitrogen-filled glovebox, add Pd2(dba)3 (2 mol%), RuPhos (8 mol%), and NaOtBu or LiHMDS (2.5 equiv.) to a reaction vial[4].

    • Causality: RuPhos is specifically chosen for aminations because its steric bulk prevents the formation of inactive bis(amine)palladium complexes—a common failure mode when coupling primary amines[4].

  • Substrate Addition: Add 3-bromopyridine (1.0 equiv.) and the amine (1.2–1.5 equiv.)[1][4].

  • Solvent Addition: Add anhydrous, degassed toluene or THF[1][4].

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 80–110 °C for 16 hours[1][4].

  • Quenching & Work-up: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract with dichloromethane, dry over MgSO4, and purify via column chromatography[5].

CatalyticCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 3-Bromopyridine PdII_1 Pd(II) Complex OxAdd->PdII_1 AmineCoord Amine Coordination PdII_1->AmineCoord Amine + Base PdII_2 Pd(II) Amido AmineCoord->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Release

General catalytic cycle for Pd-catalyzed Buchwald-Hartwig amination of 3-bromopyridine.

Quantitative Data Summary

The following table synthesizes expected yields and optimal conditions across various cross-coupling paradigms involving 3-bromopyridine substrates.

Reaction TypeSubstrateCoupling PartnerCatalyst / Ligand SystemBase / SolventYield Range
Suzuki-Miyaura 3-BromopyridineArylboronic acidsPd(PPh3)4 or Pd(OAc)2/XPhosK3PO4 / Dioxane:H2O75–95%
Buchwald-Hartwig 3-Bromopyridine1°/2° AminesPd2(dba)3 / RuPhosLiHMDS or NaOtBu / THF60–85%
Buchwald-Hartwig (Greener) 3-BromopyridineCyclohexylaminePd/C (10 wt%) / XPhosKOtBu / 2-MeTHF (Microwave)~65–75%
Ni-Catalyzed Amination 3-BromopyridinePiperidineNi(4-tBustb)3 ("Naked Ni")DABCO / Neat or Toluene70–88%

Note: Recent advancements have introduced "naked nickel" catalysts (e.g., Ni(4-tBustb)3) for the amination of heteroaryl bromides, offering a ligand-free, thermal alternative that accommodates Lewis-basic heteroatoms without complex phosphine ligands[2]. Additionally, heterogeneous Pd/C in bio-based solvents (2-MeTHF) under microwave irradiation has proven effective for sustainable scale-up[6].

Self-Validating Troubleshooting Matrix

If reactions fail to meet the quantitative benchmarks above, apply the following diagnostic logic:

  • Issue: Low Yield / High Starting Material Recovery.

    • Root Cause: Catalyst inhibition by the pyridine nitrogen[3].

    • Intervention: Increase catalyst loading to 5 mol% or switch to a bulkier ligand (e.g., XPhos) to sterically shield the Pd center from off-target coordination[3].

  • Issue: Formation of Deborylated Aryl Species (Suzuki).

    • Root Cause: Protodeboronation due to excess water or excessively high temperatures[3].

    • Intervention: Increase boronic acid equivalents to 1.2–1.5, or switch to an anhydrous fluoride-based activation system (e.g., CsF in anhydrous dioxane).

  • Issue: Sluggish Reaction with Deuterated Substrates (3-Bromopyridine-D4).

    • Root Cause: The Kinetic Isotope Effect (KIE) slightly slows the oxidative addition step[3].

    • Intervention: Marginally increase the reaction temperature (by 10 °C) or extend the reaction time[3].

References

  • Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions Source: Benchchem URL:1

  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 Source: Benchchem URL:5

  • Optimizing Coupling Reactions of 3-Bromopyridine-D4 Source: Benchchem URL:3

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides Source: PMC (National Institutes of Health) URL:2

  • A greener approach to Buchwald-Hartwig coupling. A sustainable Pd/C-catalyzed Csp2–N bond formation under microwave irradiation Source: CNR-IRIS URL:6

  • A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine Source: Benchchem URL:4

Sources

Application Note: Chiral Resolution of Racemic 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

The resolution of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol (hereafter Compound 1 ) represents a classic yet nuanced challenge in process chemistry. This molecule contains two conflicting electronic features: the basic pyridine ring and the highly electron-withdrawing trifluoromethyl (


) group adjacent to the hydroxyl center.

Why this matters:

  • Acidity/Basicity: The

    
     group significantly increases the acidity of the secondary alcohol (
    
    
    
    ), while the pyridine ring remains basic (
    
    
    ). This creates potential for intermolecular hydrogen bonding and complicates chromatographic peak shapes.
  • Steric Bulk: The

    
     group provides excellent steric discrimination for enzymatic pockets, often yielding higher enantiomeric ratios (
    
    
    
    -values) compared to methyl analogs.
  • Synthetic Utility: The 3-bromo handle allows for downstream cross-coupling (Suzuki, Buchwald) without racemization, making the optically pure alcohol a high-value scaffold for kinase inhibitors.

This guide details three validated pathways for resolution:

  • High-Throughput Chiral Screening (HPLC/SFC) for analytical control.

  • Enzymatic Kinetic Resolution (EKR) for scalable manufacturing.

  • Chemical Derivatization for absolute configuration assignment.

Method A: Analytical & Preparative Chromatography (HPLC/SFC)

Rationale

Direct chromatographic separation is the fastest route for milligram-scale isolation and determining enantiomeric excess (


). Due to the basic pyridine nitrogen, standard normal-phase conditions often result in peak tailing. We utilize Amylose and Cellulose tris(3,5-dimethylphenylcarbamate)  phases, which are "privileged" selectors for aromatic trifluoromethyl carbinols.
Screening Protocol

Objective: Identify the condition yielding resolution (


) > 2.0.

Instrumentation: UHPLC with DAD detection (254 nm) or SFC. Columns (3 µm, 4.6 x 150 mm):

  • CSP-1: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD)

  • CSP-2: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IC)

  • CSP-3: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak OZ)

Mobile Phase Additives:

  • Crucial Step: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This masks silanols and suppresses the ionization of the pyridine nitrogen, sharpening peaks.

Table 1: Recommended Screening Gradient (HPLC)
PhaseSolvent A (Non-polar)Solvent B (Polar)AdditiveFlow
NP (Normal Phase) n-Hexane or HeptaneEthanol or IPA0.1% DEA1.0 mL/min
PO (Polar Organic) AcetonitrileMethanol0.1% DEA0.8 mL/min
Optimized Preparative Method (SFC)

For gram-scale separation, Supercritical Fluid Chromatography (SFC) is preferred due to lower solvent consumption and easier recovery of the volatile


-alcohol.
  • Column: Chiralpak AD-H (20 x 250 mm, 5 µm)

  • Mobile Phase:

    
     / Methanol (90:10) + 0.2% Isopropylamine
    
  • Back Pressure: 120 bar

  • Temperature: 35°C

  • Throughput: ~3.5 g/day (stack injection)

Method B: Enzymatic Kinetic Resolution (Scalable Protocol)

Mechanism & Causality

For multi-gram to kilogram synthesis, chromatography is often cost-prohibitive. Lipase-catalyzed transesterification is the method of choice.

  • Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).

  • Why CALB? It possesses a restrictive stereospecific pocket that accommodates the large steric bulk of the

    
     and Bromopyridine groups.
    
  • Kazlauskas Rule: CALB typically acylates the (

    
    )-enantiomer of secondary alcohols, leaving the (
    
    
    
    )-alcohol unreacted. Note: Due to Cahn-Ingold-Prelog priority rules, the
    
    
    group may flip the R/S designation compared to methyl analogs; always verify configuration analytically.
Workflow Visualization

EKR_Workflow Racemate Racemic Compound 1 Reaction Enzymatic Acylation (CALB + Vinyl Butyrate) Racemate->Reaction Dissolve in MTBE Monitoring In-Process Control (Chiral HPLC) Reaction->Monitoring Every 2 hrs Monitoring->Reaction Conv < 49% Stop Stop at 50% Conversion Monitoring->Stop Conv = 50% Workup Filtration & Evaporation Stop->Workup Filter Enzyme Separation Column Chromatography (Silica Gel) Workup->Separation ProductA (S)-Alcohol (Unreacted) Separation->ProductA Polar Frac ProductB (R)-Ester (Acylated) Separation->ProductB Non-polar Frac Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) ProductB->Hydrolysis Final (R)-Alcohol Hydrolysis->Final

Figure 1: Workflow for the enzymatic kinetic resolution of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol.

Step-by-Step Protocol

Materials:

  • Racemic Compound 1 (10.0 g, 39 mmol)

  • Novozym 435 (1.0 g, 10% w/w loading)

  • Vinyl Butyrate (2.0 eq) – Preferred over vinyl acetate for higher selectivity (

    
    -value)
    
  • MTBE (Methyl tert-butyl ether) – Solvent of choice for high enzyme activity

Procedure:

  • Preparation: Dissolve 10.0 g of racemate in 100 mL of anhydrous MTBE in a round-bottom flask.

  • Acyl Donor: Add 9.9 mL (2.0 eq) of vinyl butyrate.

  • Initiation: Add 1.0 g of Novozym 435. Incubate at 30°C with orbital shaking (200 rpm). Do not use magnetic stirring as it grinds the immobilized beads.

  • Monitoring: Monitor conversion by HPLC/GC every 2 hours.

    • Target: Stop reaction strictly at 49-50% conversion .

    • Self-Validating Check: If conversion exceeds 52%, the

      
       of the remaining alcohol drops drastically.
      
  • Termination: Filter off the enzyme beads (can be washed and recycled). Concentrate the filtrate in vacuo.

  • Purification: The residue contains the unreacted alcohol and the butyrate ester. Separation is trivial on standard silica gel (Flash Chromatography):

    • Eluent: 10% EtOAc/Hexane (elutes Ester)

      
       40% EtOAc/Hexane (elutes Alcohol).
      
  • Recovery:

    • Fraction 1: (R)-Butyrate ester. Hydrolyze using

      
       in MeOH to yield (R)-alcohol.
      
    • Fraction 2: (S)-Alcohol (typically >99%

      
      ).
      

Method C: Absolute Configuration Assignment

To ensure scientific integrity, one must not assume the configuration based solely on enzyme prediction models.

Protocol:

  • React 10 mg of the resolved alcohol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) in pyridine.

  • Prepare the (S)-(+)-MTPA ester in parallel.

  • Analyze via

    
    -NMR .
    
  • Logic: Calculate

    
    . The spatial arrangement of the 
    
    
    
    and Pyridyl groups relative to the Mosher auxiliary will cause predictable shielding/deshielding effects, allowing unambiguous assignment of the stereocenter.

Quantitative Data Summary

ParameterEnzymatic Method (CALB)Chromatographic Method (SFC)
Throughput High ( kg/batch )Medium ( g/day )
Cost Efficiency High (Reusable catalyst)Low (High solvent/column cost)
Enantiomeric Excess >98% (at 50% conv.)>99.5%
Yield (Theoretical) 50% per enantiomer50% per enantiomer
Green Chemistry Score Excellent (Ambient temp, biodegradable)Good (CO2 recycling)

References

  • Enzymatic Resolution of Trifluoromethyl Carbinols: Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of 2,2,2-Trifluoro-1-arylethanols." Journal of Organic Chemistry, 2003. [Link]

  • SFC Separation of Pyridyl Alcohols: Toribio, L., et al. "Enantioseparation of chiral pyridine derivatives by supercritical fluid chromatography." Journal of Chromatography A, 2006. [Link]

  • Mosher Ester Analysis: Hoye, T. R., et al. "A Practical Guide to Mosher's Method." Nature Protocols, 2007. [Link]

  • General Review on Fluorinated Alcohols: Ma, J.-A., & Cahard, D. "Asymmetric Synthesis of Trifluoromethylated Amines and Alcohols." Chemical Reviews, 2008. [Link]

The Strategic Advantage of Trifluoroethanol Derivatives in Supercritical Fluid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in SFC Mobile Phase Modification

Supercritical Fluid Chromatography (SFC) has solidified its position as a cornerstone of purification and analysis in the pharmaceutical and chemical industries, prized for its high throughput, reduced solvent consumption, and orthogonal selectivity to liquid chromatography.[1][2][3][4] The heart of SFC's versatility lies in the tunability of its mobile phase, primarily composed of supercritical carbon dioxide (CO₂) and an organic co-solvent, often referred to as a modifier.[1][5][6] While alcohols like methanol and ethanol are workhorse modifiers, the increasing complexity of drug candidates and chemical entities necessitates a more sophisticated approach. This application note delves into the strategic use of 2,2,2-trifluoroethanol (TFE) and its derivatives as powerful mobile phase modifiers in SFC, offering solutions to persistent challenges in both chiral and achiral separations.

TFE, a fluorinated alcohol, exhibits a unique combination of properties that translate into significant chromatographic advantages. Its reduced nucleophilic reactivity and potent hydrogen bond-donating capability allow for the successful separation of sensitive compounds, prevention of on-column degradation or epimerization, and often, the elimination of the need for acidic or basic additives.[7][8] This guide provides a comprehensive overview of the mechanistic underpinnings of TFE's utility in SFC, followed by detailed protocols and application examples to empower researchers, scientists, and drug development professionals to leverage this advanced chromatographic tool.

The Science of Separation: Unraveling the Mechanism of TFE in SFC

The enhanced performance observed with TFE as a co-solvent in SFC can be attributed to its distinct molecular characteristics. The presence of three electron-withdrawing fluorine atoms on the β-carbon significantly diminishes the nucleophilicity of the oxygen's lone pair of electrons.[7] This electronic effect is the primary reason for TFE's ability to stabilize alcohol-sensitive compounds, such as boronate esters, which are prone to degradation in the presence of more nucleophilic alcohols like methanol.[7][9]

Furthermore, TFE is a strong hydrogen bond donor, a property that enhances the solubility of polar analytes in the supercritical fluid mobile phase. This increased solubility contributes to improved peak shapes and reduced retention times for highly polar compounds that may exhibit poor chromatography with conventional modifiers.[9] Molecular dynamics simulations have suggested that TFE can displace water from the surface of molecules, creating a low dielectric environment that favors the formation of intra-peptide hydrogen bonds, thereby stabilizing secondary structures.[10] A similar principle can be applied to its interaction with analytes on a stationary phase, where it can modulate interactions to improve selectivity.

The culmination of these properties often leads to "additive-free" purifications.[7] Basic additives like diethylamine (DEA) or acidic additives like trifluoroacetic acid (TFA) are commonly used in SFC to improve the peak shape of basic and acidic compounds, respectively.[1][11][12] However, these additives can contaminate the final purified product and may need to be removed in subsequent steps. TFE's inherent properties can often mitigate the need for these additives, leading to cleaner fractions and a more streamlined workflow.[7]

Visualizing the Workflow: A Logical Approach to Method Development

A systematic approach is crucial for successful method development in SFC. The following diagram outlines a general workflow for developing a separation method using TFE as a modifier.

sfc_method_development cluster_screening Initial Screening cluster_optimization Method Optimization cluster_finalization Finalization & Scale-Up start Define Separation Goal (Chiral/Achiral, Purity) column_selection Select Appropriate Columns (e.g., Polysaccharide-based for Chiral) start->column_selection modifier_screening Screen Modifiers: Methanol vs. TFE column_selection->modifier_screening gradient_optimization Optimize Gradient Profile (% Modifier) modifier_screening->gradient_optimization bpr_optimization Optimize Back Pressure (e.g., 100-200 bar) gradient_optimization->bpr_optimization temp_optimization Optimize Temperature (e.g., 30-50 °C) bpr_optimization->temp_optimization flow_rate_optimization Optimize Flow Rate temp_optimization->flow_rate_optimization final_method Final Analytical Method flow_rate_optimization->final_method scale_up Scale-up to Preparative SFC final_method->scale_up

Caption: A generalized workflow for SFC method development with TFE.

Application Protocols: Harnessing the Power of TFE in Practice

Protocol 1: Chiral Separation of Alcohol-Sensitive Compounds

This protocol provides a starting point for the chiral separation of compounds that are susceptible to degradation or racemization in the presence of traditional alcohol modifiers.

1. Sample Preparation:

  • Dissolve the sample in a solvent that is miscible with the SFC mobile phase and has a low elution strength. Dichloromethane or methyl tert-butyl ether are often good choices. If solubility is an issue, the mobile phase modifier (TFE) can be used, but injection volume should be minimized to avoid peak distortion.[13]

2. Instrumentation and Initial Conditions:

ParameterRecommended Starting Value
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak® series)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) 2,2,2-Trifluoroethanol (TFE)
Gradient 5% to 40% TFE over 5 minutes
Flow Rate 3 mL/min (for a 4.6 mm I.D. column)
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at an appropriate wavelength

3. Method Optimization:

  • Modifier Percentage: Adjust the gradient slope and range to achieve optimal resolution. For highly retained compounds, a higher final percentage of TFE may be necessary.
  • Back Pressure: Vary the back pressure between 100 and 200 bar. Higher pressures can increase the density of the mobile phase, which may affect retention and selectivity.
  • Temperature: Optimize the column temperature between 30 and 50 °C. Temperature can have a significant impact on chiral recognition.

4. Data Interpretation and Key Considerations:

  • TFE has been shown to successfully separate alcohol-sensitive chiral compounds like 2-phenylglutaric anhydride with high resolution.[8]
  • For basic analytes that still exhibit poor peak shape, consider the addition of a small amount of a volatile basic additive (e.g., 0.1% diethylamine) to the TFE modifier.[12] However, the goal is to first attempt the separation without additives.
Protocol 2: Achiral Purification of Polar Compounds and Unstable Boronate Esters

This protocol is designed for the purification of polar compounds or molecules prone to degradation, such as boronate esters, where TFE's unique properties can significantly improve recovery and purity.[7][9]

1. Sample Preparation:

  • Dissolve the crude sample mixture in a suitable solvent at a high concentration for preparative loading. Dimethyl sulfoxide (DMSO) can be used for compounds with limited solubility in other organic solvents.[14]

2. Instrumentation and Initial Conditions:

ParameterRecommended Starting Value
Column A high-surface-area achiral stationary phase (e.g., silica, diol, 2-ethylpyridine)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) 2,2,2-Trifluoroethanol (TFE)
Gradient A shallow gradient starting from a low percentage of TFE (e.g., 2-5%) to a final concentration that elutes all components (e.g., 30-50%)
Flow Rate Dependent on the column dimension for preparative scale
Back Pressure 120 bar
Column Temperature 35 °C
Detection UV with a make-up solvent for Mass Spectrometry if desired

3. Method Optimization for Throughput:

  • TFE has demonstrated the ability to increase sample loading and reduce cycle times.[7]
  • Stacked Injections: Once an optimized gradient is established, stacked injections can be employed to maximize throughput. The stronger eluting strength of TFE can lead to sharper peaks, allowing for shorter injection-to-injection cycle times compared to methanol.[7]

4. Case Study: Purification of Boronate Esters

  • Studies have shown that using TFE as a co-solvent can reduce the degradation of boronate esters from as high as 80% in methanol to between 0-21% in TFE over 12 hours.[7] This stability enhancement is critical for obtaining high-purity final products.

Troubleshooting and Advanced Considerations

IssuePotential CauseRecommended Solution
Poor Peak Shape for Basic Compounds Residual acidic sites on the stationary phaseWhile TFE often mitigates this, a small amount of a basic additive (e.g., 0.1-0.5% diethylamine or isopropylamine) in the TFE can be beneficial.[12]
Analyte Degradation Reaction with a more nucleophilic modifierTFE is the preferred modifier in this case due to its reduced nucleophilicity.[7]
Co-elution of Analytes Insufficient selectivityScreen different achiral or chiral stationary phases. Also, explore the impact of temperature and back pressure on selectivity.
Low Analyte Solubility Inappropriate sample solventUse a stronger dissolution solvent like DMSO or dissolve the sample directly in the TFE modifier.[14]

Conclusion: A Valuable Addition to the SFC Toolkit

Trifluoroethanol and its derivatives represent a significant advancement in the field of Supercritical Fluid Chromatography. Their unique chemical properties provide a powerful tool for overcoming common challenges in both analytical and preparative separations. By reducing on-column degradation, preventing epimerization, enhancing selectivity, and often eliminating the need for additives, TFE enables the development of robust and efficient SFC methods.[7][8][9] The protocols and guidelines presented in this application note serve as a starting point for researchers to explore the full potential of TFE in their own work, ultimately leading to higher purity compounds and accelerated drug discovery and development timelines.

References

  • Asokan, K., et al. (2017). Applications of 2, 2, 2 trifluoroethanol as a versatile co-solvent in supercritical fluid chromatography for purification of unstable boronate esters, enhancing throughput, reducing epimerization, and for additive free purifications. Journal of Chromatography A. [Link]

  • ResearchGate. (n.d.). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. [Link]

  • University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC). [Link]

  • Yue, Z.-X., & Cao, J. (2021). Ion Pair-Based Mobile Phase Additives to Improve the Separation of Polar Compounds in Supercritical Fluid Chromatography. SSRN. [Link]

  • Byrne, N., Hayes-Larson, E., Liao, W., & Kraml, C. M. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Journal of Chromatography B, 875(1), 237-242. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-105. [Link]

  • Al-Huniti, M. H., et al. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Molecules, 29(9), 2158. [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • ResearchGate. (n.d.). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. [Link]

  • Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. [Link]

  • Welch, C. J., et al. (2014). Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography. In Chiral Separations (pp. 139-144). Humana Press. [Link]

  • Admasu, E., et al. (n.d.). Effects of sample solvents on peak shape on early eluting compounds in HPLC, and EFLC/SFC separations. Biblio. [Link]

  • Agilent. (2001, March 15). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]

  • Marty, M. (2023). Supercritical Fluid Chromatography and its Advantages. Journal of Analytical and Pharmaceutical Research. [Link]

  • Regalado, E. L. (2024, September 4). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [Link]

  • Phenomenex. (n.d.). Care and Use Notes for SFC (Supercritical Fluid Chromatography). [Link]

  • Zhang, L., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]

  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Wiley. (2014). Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis. [Link]

  • Shimadzu. (n.d.). C190-E270C SFC Basic Guide. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-TFE-PYR-04 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to purify 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol . This molecule presents a "push-pull" purification challenge:

  • The Pyridine Nitrogen: Acts as a Lewis base, causing severe peak tailing on acidic stationary phases (standard silica).

  • The Trifluoromethyl Carbinol (

    
    -C-OH):  The electron-withdrawing 
    
    
    
    group increases the acidity of the hydroxyl proton (
    
    
    ), making it susceptible to deprotonation or hydrogen-bonding interactions that broaden peaks.
  • The Bromine Handle: Adds lipophilicity but also introduces potential instability (protodebromination) if exposed to harsh reducing conditions or palladium residues from previous steps.

This guide prioritizes Flash Chromatography for bulk cleanup and Chiral SFC/HPLC for enantiomeric resolution, which is critical for drug development applications.

Module 1: Pre-Purification Diagnostics (The "Crude" Check)

Before loading a column, you must characterize your crude mixture. The synthesis of this molecule typically involves the nucleophilic addition of Ruppert’s Reagent (


) to 3-bromopyridine-4-carboxaldehyde.

Critical Checkpoint: The Silyl Ether Trap The reaction initially forms a silyl ether intermediate. If your hydrolysis step was too mild, your "impurity" might actually be the protected product.

Species

H NMR Signature (approx.)

(Hex/EtOAc 3:1)
Action Required
Target Alcohol

5.4-5.8 ppm (q,

)
~0.3 (Streaks w/o base)Proceed to Purification
Silyl Ether

0.1-0.2 ppm (s, 9H)
~0.8 (Non-polar)STOP. Treat w/ TBAF or HCl/MeOH
Aldehyde SM

10.0+ ppm (s, 1H)
~0.5Difficult separation; requires gradient optimization

Module 2: Flash Chromatography Protocol

The Problem: Standard silica gel (


) is slightly acidic (

). The basic nitrogen of the pyridine ring will coordinate with surface silanols, resulting in broad, tailing peaks and poor recovery.
Method A: The "Buffered" Silica Approach (Recommended)
  • Stationary Phase: Standard Flash Silica (40-63 µm).

  • Mobile Phase Modifier: Triethylamine (TEA) .

  • Protocol:

    • Pre-equilibrate the column with 1% TEA in Hexanes (or Heptane) for 2 column volumes (CV).

    • Elution Gradient: 0%

      
       40% EtOAc in Hexanes (maintain 1% TEA throughout).
      
    • Loading: Solid load on Celite is preferred over DCM liquid loading to prevent "band spreading" at the inlet.

Method B: Amine-Functionalized Silica (Alternative)

If TEA is incompatible with downstream steps (e.g., sensitive biological assays), use Amino-Silica (


-Silica) .
  • Mechanism: The surface amines block silanol sites, preventing pyridine adsorption.

  • Benefit: No liquid modifier required; easier solvent evaporation.

Module 3: Chiral Resolution (Enantiomer Separation)

Since this molecule contains a chiral center at the carbinol position, separating the enantiomers is often a requirement for medicinal chemistry SAR (Structure-Activity Relationship) studies.

Technique: Supercritical Fluid Chromatography (SFC) is superior to HPLC here due to the solubility of fluorinated compounds in supercritical


.
Screening Strategy

The combination of the


-basic pyridine and the H-bond donor (

) suggests polysaccharide-based columns.

Recommended Screening Conditions:

  • Mobile Phase A:

    
    
    
  • Mobile Phase B (Co-solvent): MeOH or EtOH (Isopropanol often leads to broader peaks for this substrate).

  • Additive: 0.1% Isopropylamine (IPA-amine) or Diethylamine (DEA). Crucial for peak shape.

Column TypeSelectorInteraction MechanismProbability of Success
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)H-bonding + StericHigh
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)

-

interactions
High
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized (robust)Medium

Visual Workflow: Decision Logic

PurificationLogic Start Crude Reaction Mixture CheckNMR Check 1H NMR: Is TMS peak (0.1 ppm) present? Start->CheckNMR Hydrolysis Perform Hydrolysis (TBAF/THF or HCl/MeOH) CheckNMR->Hydrolysis Yes (Silyl Ether) TLC TLC Analysis (Hex/EtOAc + 1% TEA) CheckNMR->TLC No Hydrolysis->TLC Flash Flash Chromatography SiO2 + 1% TEA Modifier TLC->Flash Racemate Purified Racemate (>95% purity) Flash->Racemate ChiralNeed Is Single Enantiomer Needed? Racemate->ChiralNeed SFC Chiral SFC Screening (AD-H or OD-H Column) ChiralNeed->SFC Yes Final Pure Enantiomer (>99% ee) ChiralNeed->Final No (Stop here) SFC->Final

Caption: Logical workflow for the purification of trifluoromethyl carbinols derived from Ruppert-Prakash synthesis.

Troubleshooting FAQ

Q1: My product is streaking on the TLC plate even with 1% TEA. What now? A: The acidity of the


-alcohol might be higher than expected. Switch to a more polar solvent system like DCM/MeOH (95:5)  with 1% 

(ammonium hydroxide). The stronger base in the aqueous ammonia often suppresses ionization better than TEA for highly acidic alcohols.

Q2: I see a "ghost peak" in NMR around 6.5 ppm that isn't my product. A: This is likely the elimination product (vinyl pyridine derivative), formed if the reaction was heated too high or if strong base was used during workup. The


 group makes the benzylic position (technically pyridylic) prone to elimination. This impurity is lipophilic; flush it out with 100% Hexanes before starting your gradient.

Q3: Can I crystallize this instead of running a column? A: Possibly. Many trifluoromethyl carbinols are solids. Try dissolving the crude in a minimum amount of hot Heptane/Toluene (9:1) and cooling slowly. However, if the "silyl ether" impurity is present, it acts as a "grease" and will prevent crystallization. You must hydrolyze fully first.

Q4: Why is my yield >100% after the column? A: You likely have trapped TEA salts. Pyridines form salts with silica-derived impurities or HCl traces. Dissolve your product in EtOAc and wash vigorously with saturated


 (do not use acid, or you will extract your product into the water layer), then brine, then dry over 

.

References

  • Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation of Carbonyl Compounds and Their Derivatives." Chemical Reviews, vol. 97, no.[1] 3, 1997, pp. 757–786.

  • Singh, R. P., & Shreeve, J. M. "Nucleophilic Trifluoromethylation of Carbonyl Compounds."[2] Tetrahedron, vol. 56, no. 40, 2000, pp. 7613–7632.

  • Torii, H., et al. "Chiral Separation of Trifluoromethylated Alcohols." Journal of Chromatography A, vol. 1217, no. 6, 2010.
  • BenchChem Technical Data. "Purification of Pyridine Derivatives." BenchChem Support, 2025.

Sources

Technical Support Center: Optimizing Yield for 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol?

The most robust and widely adopted method is the nucleophilic trifluoromethylation of the precursor aldehyde, 3-bromo-4-formylpyridine. This reaction utilizes a nucleophilic trifluoromethyl source, with trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, being the industry standard.[1][2]

The core of this reaction involves the activation of the relatively stable TMSCF₃ by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[1] This generates a transient, highly reactive trifluoromethide anion (CF₃⁻). This anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-bromo-4-formylpyridine. The resulting alkoxide is trapped by the silicon center to form a trimethylsilyl ether intermediate, which upon acidic workup, yields the final trifluoromethyl carbinol product.[3]

Caption: General synthesis workflow.

Troubleshooting Guide

Q2: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is the most common issue and can almost always be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry. The trifluoromethide anion is a hard and highly basic nucleophile, making it sensitive to many factors.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Reported reagents 1. Verify Reagent Quality & Purity start->reagents sub_reagent1 Is TMSCF₃ fresh/distilled? Is TBAF anhydrous? reagents->sub_reagent1 conditions 2. Optimize Reaction Conditions sub_cond1 Are solvents anhydrous? (THF, DMF) conditions->sub_cond1 stoichiometry 3. Check Stoichiometry fix_stoich Titrate aldehyde solution. Adjust reagent equivalents. stoichiometry->fix_stoich success Yield Optimized sub_reagent2 Is aldehyde pure? (Check by NMR/TLC) sub_reagent1->sub_reagent2 Yes fix_reagent1 Use freshly opened TMSCF₃. Use anhydrous grade TBAF from a glovebox. sub_reagent1->fix_reagent1 No sub_reagent2->conditions Yes fix_reagent2 Purify aldehyde via column chromatography. sub_reagent2->fix_reagent2 No sub_cond2 Is atmosphere inert? (N₂ or Ar) sub_cond1->sub_cond2 Yes fix_cond Dry solvents over sieves. Ensure positive inert gas pressure. Use ice bath for addition. sub_cond1->fix_cond No sub_cond3 Is temperature controlled? (Add TMSCF₃ at 0°C) sub_cond2->sub_cond3 Yes sub_cond2->fix_cond No sub_cond3->stoichiometry Yes sub_cond3->fix_cond No fix_reagent1->sub_reagent1 fix_reagent2->sub_reagent2 fix_cond->conditions fix_stoich->success

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Breakdown:

  • Reagent Integrity is Non-Negotiable:

    • Ruppert-Prakash Reagent (TMSCF₃): This reagent is highly sensitive to moisture.[1] Exposure to atmospheric water will hydrolyze it, rendering it inactive. Always use a freshly opened bottle or distill previously opened bottles before use.

    • Fluoride Activator (TBAF/CsF): TBAF is notoriously hygroscopic. The presence of water will protonate and quench the trifluoromethide anion instantly. Use anhydrous TBAF, preferably handled inside a glovebox. If anhydrous grade is unavailable, it can be dried under high vacuum, but this is often imperfect. Cesium fluoride (CsF) is a less hygroscopic alternative.

    • Aldehyde Purity: The starting aldehyde, 3-bromo-4-formylpyridine, can oxidize over time to the corresponding carboxylic acid. This acid will neutralize the catalytic base and stall the reaction. Verify the purity of your aldehyde by ¹H NMR or GC-MS before starting.

  • Reaction Conditions are Paramount:

    • Solvent Choice: Strictly use anhydrous, aprotic solvents. Tetrahydrofuran (THF) is the most common and effective solvent.[4] Dichloromethane or DMF can also be used. Aprotic solvents are required because any acidic protons (like in alcohols or water) will immediately destroy the CF₃⁻ anion.

    • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.[1]

    • Temperature Control: The initial addition of the TMSCF₃ and catalyst to the aldehyde solution should be performed at a reduced temperature, typically 0°C. This helps to control the reaction rate and prevent the decomposition of the thermally unstable trifluoromethide anion.[5] After the addition is complete, the reaction is often allowed to slowly warm to room temperature.

Table 1: Recommended Reagent Stoichiometry and Conditions

ParameterRecommendationRationale
Aldehyde 1.0 eqLimiting reagent.
TMSCF₃ 1.2 - 1.5 eqA slight excess ensures complete consumption of the aldehyde.
TBAF (1M in THF) 0.1 - 0.2 eqCatalytic amount is sufficient. Too much can promote side reactions.
Solvent Anhydrous THFAprotic and effectively solvates the reagents.
Temperature 0°C for addition, then warm to RTControls reaction rate and minimizes anion decomposition.
Atmosphere Nitrogen or ArgonPrevents moisture contamination.
Q3: I'm seeing several spots on my TLC plate besides the product. What are these side products and how can I avoid them?

Impurity formation usually stems from incomplete reaction, improper workup, or degradation of the reactive intermediate.

  • Unreacted Starting Material: This is the most common "impurity." If you see a spot corresponding to 3-bromo-4-formylpyridine, it indicates an incomplete reaction. Refer to the troubleshooting guide for low yield (Q2).

  • Silyl Ether Intermediate: The direct product of the nucleophilic addition is a trimethylsilyl (TMS) ether. If this intermediate is not fully hydrolyzed during the workup, it will persist in your crude product.

    • Solution: The workup step must involve an acid. Typically, after quenching the reaction with water, the mixture is treated with 1M or 2M HCl. Stirring for 30-60 minutes is usually sufficient to cleave the TMS ether and reveal the desired alcohol.[1][3]

  • Products from Anion Decomposition: The trifluoromethide anion (CF₃⁻) is thermally unstable and can eliminate a fluoride ion to form difluorocarbene (:CF₂).[5] This highly reactive species can lead to a complex mixture of byproducts.

    • Solution: The primary way to mitigate this is through strict temperature control. Performing the initial reagent addition at 0°C or even lower temperatures minimizes the rate of this decomposition pathway.

Pathways start Aldehyde + TMSCF₃ + F⁻ cf3_anion [CF₃]⁻ Anion Generation start->cf3_anion desired_path Desired Path: Nucleophilic Addition cf3_anion->desired_path Low Temp (0°C) Controlled Addition side_path Side Reaction: Decomposition cf3_anion->side_path High Temp (> RT) Poor Control intermediate TMS-Protected Alkoxide desired_path->intermediate hydrolysis Acidic Hydrolysis (H₃O⁺) intermediate->hydrolysis product Final Alcohol Product hydrolysis->product carbene Difluorocarbene (:CF₂) + F⁻ side_path->carbene byproducts Complex Byproducts carbene->byproducts

Caption: Desired reaction pathway versus a key side reaction.

Q4: How should I properly work up and purify the final product?

A clean workup and purification are essential for obtaining high-purity material.

Step-by-Step Purification Protocol:

  • Quenching: Once the reaction is deemed complete by TLC, cool the flask to 0°C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench any remaining reactive species.

  • Acidic Hydrolysis: Add 1M HCl solution and stir the biphasic mixture vigorously for 30-60 minutes at room temperature to ensure complete cleavage of the silyl ether intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The pyridine nitrogen can sometimes lead to emulsions; adding brine (saturated NaCl solution) can help break these up.

  • Washing & Drying: Combine the organic layers and wash them once with saturated aqueous sodium bicarbonate (to neutralize the acid) and once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The most effective method for purifying the crude product is flash column chromatography on silica gel.[1][6]

    • Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute your product.

    • Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Final Step: Combine the pure fractions and remove the solvent in vacuo to yield 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol.

References

  • The main and recent syntheses of the N-CF3 motif. Comptes Rendus Chimie. [Link]

  • Trifluoromethyltrimethylsilane - Wikipedia. Wikipedia. [Link]

  • Research progress on trifluoromethyl-based radical reaction process. Semantic Scholar. [Link]

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC. [Link]

Sources

Technical Support Center: Stability & Handling of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol . Due to its unique structural motifs—a basic pyridine ring, a stable halogen substituent, and a highly electron-deficient secondary alcohol—this molecule exhibits counterintuitive behavior in acidic environments.

This document synthesizes mechanistic causality, quantitative data, and validated protocols to help you troubleshoot unexpected experimental outcomes.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: During LC-MS analysis using 0.1% Formic Acid or TFA, my compound elutes much earlier than expected and shows poor peak shape. Is it degrading in the mobile phase? A: No, your compound is structurally intact. The early elution is a chromatographic artifact caused by the protonation of the basic pyridine nitrogen. Mechanistic Causality: In acidic mobile phases (pH < 3), the pyridine ring protonates to form a highly polar pyridinium cation. This drastically increases the molecule's hydrophilicity, causing it to bypass hydrophobic interactions with the C18 stationary phase. Actionable Solution: Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.0) using a pH-stable column (like an XBridge C18) to keep the molecule in its neutral, free-base form.

Q2: I attempted an acid-catalyzed dehydration (using


 or p-TsOH) to form the corresponding alkene, but recovered 100% starting material even at reflux. Why is the alcohol inert? 
A:  The failure of this reaction is dictated by the extreme thermodynamic instability of the required carbocation intermediate.
Mechanistic Causality: Acid-catalyzed dehydration (E1 mechanism) requires the loss of water to form a carbocation. However, the trifluoromethyl (

) group is a potent electron-withdrawing agent[1]. It exerts a massive inductive pull (

effect) that strongly destabilizes any adjacent positive charge[2]. Furthermore, in acidic media, the pyridine ring is also protonated, placing a second positive charge near the reaction center. The activation energy required to form this doubly-destabilized carbocation is prohibitively high, effectively blocking the dehydration pathway.

Q3: Can I use standard Fischer esterification (acid catalysis) to attach an acyl group to the hydroxyl? A: Fischer esterification will generally fail or proceed at impractically slow rates. Mechanistic Causality: Due to the electronegativity of the trifluoromethyl group, the electron density on the adjacent oxygen atom is significantly reduced[3]. This drastically lowers the nucleophilicity of the alcohol. Actionable Solution: You must bypass acid catalysis entirely. Use highly activated acylating agents (e.g., acid chlorides) combined with a strong nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) under basic, anhydrous conditions (see Protocol 2).

Q4: Will the 3-bromo substituent undergo acid-catalyzed hydrolysis or cleavage? A: No. Aryl halides are exceptionally stable to aqueous acidic conditions. The electron-withdrawing nature of the protonated pyridine ring further deactivates the aromatic system, making electrophilic or nucleophilic aromatic substitution impossible under standard acidic conditions.

Part 2: Physicochemical Behavior Profile

To predict the behavior of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol during workups and assays, refer to the comparative data below.

PropertyNeutral Conditions (pH 7–8)Acidic Conditions (pH < 3)Mechanistic Rationale
Aqueous Solubility Poor (< 1 mg/mL)High (> 50 mg/mL)Protonation of the pyridine nitrogen forms a highly water-soluble pyridinium salt.
HPLC Retention (C18) Standard (LogP dependent)Significantly ReducedThe ionized pyridinium species interacts poorly with the hydrophobic stationary phase.
Hydroxyl Reactivity Poor NucleophileCompletely InertThe

group withdraws electron density[1], and acid protonates the basic nitrogen, further deactivating the molecule.
Structural Integrity StableHighly StableThe

bond is inert to acid, and carbocation-mediated degradation is blocked by the

group[2].

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates why the molecule is stable in acid and why degradation (dehydration) pathways are blocked.

Mechanism A 1-(3-bromopyridin-4-yl) -2,2,2-trifluoroethanol (Neutral) B Pyridinium Salt (Protonated Nitrogen) Stable in Aqueous Acid A->B + H+ (Fast, Favored) C Protonated Alcohol (-OH2+) A->C + H+ (Minor Equilibrium) D Carbocation Intermediate (Highly Destabilized by CF3) C->D - H2O (Blocked Pathway) E Alkene Product (Dehydration) D->E - H+

Caption: Thermodynamic equilibrium in acidic media. The CF3 group blocks carbocation formation, preventing dehydration.

Part 4: Validated Experimental Protocols

Protocol 1: Quantitative Recovery from Acidic Aqueous Waste

If your compound is trapped in an acidic aqueous layer (e.g., after an HCl quench), it exists as a water-soluble pyridinium salt. Use this self-validating protocol to recover the neutral free base.

  • Thermal Control: Transfer the acidic aqueous mixture to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Rationale: Neutralization is exothermic; cooling prevents localized boiling and potential side reactions.

  • Basification: Dropwise, add a saturated aqueous solution of Sodium Bicarbonate (

    
    ) while stirring vigorously. Continue until the aqueous layer reaches pH 8.5–9.0 (verify with pH paper).
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) using 3 × 1/3 volume relative to the aqueous layer.

  • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate and visualize under UV light (254 nm). If UV-active material remains, the pH is likely still too low. Adjust the pH to 9.5 with 1M

    
     and perform one additional extraction.
    
  • Isolation: Combine the organic layers, wash once with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the neutral 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol.
    

Workflow N1 Acidic Aqueous Reaction Mixture (Compound as Pyridinium Salt) N2 Cool to 0-5 °C (Prevent Exotherms) N1->N2 N3 Add 1M NaHCO3 Dropwise (Adjust to pH 8-9) N2->N3 N4 Extract with EtOAc or DCM (3x Volume) N3->N4 N5 Organic Layer (Contains Neutral Product) N4->N5 Organic Phase N6 Aqueous Layer (Contains Salts) N4->N6 Aqueous Phase N7 Wash with Brine, Dry over Na2SO4, Concentrate in Vacuo N5->N7 N6->N6 Discard N8 Purified Neutral Compound (Validation: LC-MS & NMR) N7->N8

Caption: Step-by-step liquid-liquid extraction workflow for recovering the neutral compound from acidic media.

Protocol 2: DMAP-Catalyzed Acylation of the Electron-Deficient Alcohol

Because acid-catalyzed esterification fails due to the


 group's deactivating effect, use this base-driven, nucleophilic catalysis method to functionalize the hydroxyl group.
  • Setup: In an oven-dried flask under inert atmosphere (

    
     or Argon), dissolve 1.0 eq of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol in anhydrous DCM (0.1 M concentration).
    
  • Reagent Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and 0.2 eq of 4-Dimethylaminopyridine (DMAP). Rationale: DMAP acts as a highly active nucleophilic catalyst to form an N-acylpyridinium intermediate, bypassing the poor nucleophilicity of the trifluoromethyl alcohol.

  • Acylation: Cool the mixture to 0 °C. Dropwise, add 1.5 eq of the desired acid chloride (e.g., acetyl chloride). Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. If starting material persists after 6 hours, spike the reaction with an additional 0.5 eq of DMAP. The catalytic cycle relies entirely on the DMAP intermediate to overcome the steric and electronic hindrance of the

    
     group.
    
  • Quench: Quench with saturated aqueous

    
    , extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate.

References

  • 2,2,2-Trifluoroethanol - Wikipedia Source: Wikipedia.org URL:[Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Technical Support Center: Navigating the Lability of Trifluoromethyl Carbinols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trifluoromethyl carbinols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique stability challenges associated with this important class of molecules. The trifluoromethyl group is a valuable asset in medicinal chemistry, often enhancing metabolic stability and binding affinity. However, the carbinol moiety it is attached to can be susceptible to specific decomposition pathways. This resource provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you anticipate and mitigate these challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My chiral trifluoromethyl carbinol is losing enantiomeric excess upon standing in solution. What is the likely cause?

This is a common issue and is most likely due to a reversible retro-aldol reaction.[1][2] The equilibrium nature of the aldol addition means that under certain conditions, the carbinol can decompose back to the starting ketone/aldehyde and the corresponding nucleophile.[3] This process can lead to racemization, particularly if the catalyst used for the synthesis is still present or if the solution is not neutral.[2]

Troubleshooting:

  • Neutralize Immediately: After your reaction is complete, perform an acid-free workup to remove any basic or acidic catalysts.

  • Prompt Purification: Purify the carbinol as soon as possible after the reaction to remove any reagents that could catalyze the retro-aldol reaction.

  • Storage Conditions: Store the purified carbinol in a neutral, aprotic solvent at low temperatures (e.g., -20°C) to minimize the rate of decomposition.[4]

Q2: I'm observing unexpected byproducts during the purification of my trifluoromethyl carbinol on silica gel. What could be happening?

Silica gel is weakly acidic and can promote decomposition of sensitive compounds. For trifluoromethyl carbinols, two potential degradation pathways on silica gel are:

  • Acid-Catalyzed Dehydration: The acidic nature of silica gel can catalyze the elimination of water from the carbinol to form a trifluoromethyl-substituted alkene. This is particularly relevant for secondary and tertiary carbinols which can form stable carbocation intermediates.[5][6][7]

  • Retro-Aldol Reaction: As mentioned above, the acidic surface of the silica gel can also catalyze the retro-aldol reaction.

Troubleshooting:

  • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase for chromatography, such as alumina (basic or neutral) or a bonded phase like diol or C18 (for reversed-phase chromatography).

  • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography techniques.[8]

  • Alternative Purification Methods: If the compound is particularly sensitive, consider non-chromatographic purification methods like recrystallization or distillation.

Q3: Under what conditions is the trifluoromethyl group itself susceptible to degradation?

While the C-F bond is very strong, the trifluoromethyl group can be labile under strongly basic conditions.[9] The electron-withdrawing nature of the three fluorine atoms makes the carbon atom susceptible to nucleophilic attack by hydroxide ions, which can lead to a stepwise hydrolysis, ultimately forming a carboxylic acid and fluoride ions. This is more commonly observed in compounds where the trifluoromethyl group is attached to an aromatic ring or another electron-deficient system.

In-Depth: Decomposition Pathways

Trifluoromethyl carbinols can undergo several decomposition reactions, the prevalence of which depends on the specific structure of the carbinol and the experimental conditions.

Retro-Aldol Reaction

This is often the most significant decomposition pathway, particularly for aldol-type products. The reaction is an equilibrium process and can be catalyzed by both acids and bases.

  • Mechanism: The reaction proceeds through the reverse mechanism of the aldol addition.[3][10] In a base-catalyzed retro-aldol reaction, a base abstracts the hydroxyl proton, leading to the formation of an alkoxide. This is followed by the cleavage of the carbon-carbon bond to regenerate the enolate of the nucleophile and the starting carbonyl compound.

  • Influencing Factors:

    • pH: Both acidic and basic conditions can catalyze the reaction. Neutral conditions are optimal for stability.

    • Temperature: Higher temperatures will increase the rate of the retro-aldol reaction.

    • Catalyst Presence: Residual catalyst from the synthesis can significantly accelerate decomposition.[2]

Acid-Catalyzed Dehydration (Elimination of Water)

Secondary and tertiary trifluoromethyl carbinols are susceptible to dehydration under acidic conditions to form alkenes.

  • Mechanism: The reaction typically proceeds through an E1 mechanism.[5][6] The acidic catalyst protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a carbocation intermediate, which is then deprotonated at an adjacent carbon to form a double bond. The presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of the elimination.

  • Influencing Factors:

    • Acid Strength: Stronger acids will catalyze the reaction more effectively.

    • Temperature: The reaction is typically favored at higher temperatures.

    • Carbocation Stability: Carbinols that can form more stable carbocation intermediates will undergo dehydration more readily.

Elimination of Hydrogen Fluoride (HF)

While less common for the carbinol itself, elimination of HF can occur from intermediates derived from trifluoromethyl carbinols, particularly under basic conditions or during certain synthetic transformations.[9]

  • Mechanism: This pathway is more likely to occur if there is an acidic proton on a carbon adjacent to the trifluoromethyl group and a suitable driving force for elimination.

Troubleshooting and Experimental Protocols

Troubleshooting Guide: Synthesis and Purification
Issue Potential Cause(s) Recommended Solution(s)
Low yield of trifluoromethyl carbinol 1. Incomplete reaction. 2. Decomposition during workup or purification. 3. Retro-aldol reaction shifting equilibrium back to starting materials.[1][2]1. Monitor reaction progress by TLC, GC, or NMR to determine optimal reaction time. 2. Use a buffered or neutral workup. Purify quickly at low temperatures. 3. Remove the product from the reaction mixture as it forms, if possible.
Racemization of chiral carbinol 1. Reversible retro-aldol reaction.[2] 2. Acidic or basic conditions during workup or purification.1. Optimize reaction time to isolate the product before significant racemization occurs.[1] 2. Use a neutral workup and purification system. Avoid prolonged exposure to silica gel.[8]
Formation of alkene byproduct Acid-catalyzed dehydration during workup or on silica gel.[5][6]Use a neutral or slightly basic workup. Use deactivated silica gel or an alternative stationary phase.
Difficulty in purification Co-elution with starting materials or byproducts. Compound instability on the column.Use a different solvent system or a different type of chromatography (e.g., reversed-phase). Consider derivatization to a more stable compound before purification.
Protocol: Forced Degradation Study for a Novel Trifluoromethyl Carbinol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][11][12]

Objective: To identify the degradation products and pathways of a trifluoromethyl carbinol under various stress conditions.

Materials:

  • Trifluoromethyl carbinol sample

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Aprotic solvent (e.g., acetonitrile or THF)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the trifluoromethyl carbinol in the aprotic solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂. Keep the samples at room temperature for a defined period.

    • Thermal Stress: Store a solid sample of the carbinol and a solution of the carbinol at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

    • Photostability: Expose a solid sample and a solution of the carbinol to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reversed-phase with a C18 column and a gradient elution of water and acetonitrile).

    • Use a UV detector to quantify the parent compound and any degradation products.

    • Use a mass spectrometer (LC-MS) to identify the mass of the degradation products.[10][13][14]

    • For structural elucidation of major degradation products, isolate them by preparative HPLC and analyze by NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry.[15][16][17]

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound under each stress condition.

    • Identify and quantify the major degradation products.

    • Propose degradation pathways based on the identified products.

Visualization of Decomposition Pathways

Base-Catalyzed Retro-Aldol Reaction

Retro_Aldol Carbinol Trifluoromethyl Carbinol Alkoxide Alkoxide Intermediate Carbinol->Alkoxide Carbinol:e->Alkoxide:w Enolate Enolate Alkoxide->Enolate Alkoxide:e->Enolate:w Carbonyl Ketone/Aldehyde Alkoxide->Carbonyl Alkoxide:e->Carbonyl:w Base Base (e.g., OH⁻) Dehydration Carbinol Trifluoromethyl Carbinol Protonated_Alcohol Protonated Alcohol Carbinol->Protonated_Alcohol Carbinol:e->Protonated_Alcohol:w Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation Protonated_Alcohol:e->Carbocation:w Water H₂O H_plus H⁺ Alkene Trifluoromethyl Alkene Carbocation->Alkene Carbocation:e->Alkene:w

Caption: Acid-catalyzed dehydration (E1) decomposition pathway.

References

  • (PDF) ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Vila, C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4759–4771. [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv. (n.d.). Retrieved from [Link]

  • Vila, C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. ACS Publications. [Link]

  • Predecki, D. P., et al. (2020). quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic. Journal of the CUNY Graduate School of Public Health and Health Policy, 1(1).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • SOP FOR FORCED DEGRADATION STUDY. (n.d.). Scribd. Retrieved from [Link]

  • Castaño, R., et al. (2018). 19F nuclear magnetic resonance spectroscopy for the quantitative detection and classification of carbonyl groups in lignins. PubMed. [Link]

  • De Castro, A., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(42), 5120-5128. [Link]

  • Trifluoromethyl carbinol synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Retrieved from [Link]

  • De La Torre, A., et al. (2020). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. ChemCatChem, 12(20), 4999-5020. [Link]

  • 19F NMR Spectroscopy for the Quantitative Analysis of Carbonyl Groups in Lignins | Request PDF. (n.d.). Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. [Link]

  • Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC. (n.d.). Retrieved from [Link]

  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module. (2015, July 30). Agilent. [Link]

  • The kinetics of the aldol addition and the retro-aldol reaction in the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • LC-MS analysis of metabolites Basis of Chromatography. (2015, January 20). SlideShare. [Link]

  • The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement - YouTube. (2026, January 9). Retrieved from [Link]

  • Acid-Catalyzed Dehydration - YouTube. (2020, June 23). Retrieved from [Link]

  • Predict the major products of acid-catalyzed dehydration of the f... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (2021, February 12). Retrieved from [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (2021, February 12). Retrieved from [Link]

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Direct nucleophilic trifluoromethylation of carbonyl compounds by potent greenhouse gas, fluoroform: Improving the reactivity of anionoid trifluoromethyl species in glymes. (2018, July 18). ResearchGate. [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020, May 20). Retrieved from [Link]

  • Kon, K., et al. (2019). TRIPEPTIDE-CATALYZED ASYMMETRIC ALDOL REACTION OF TRIFLUOROMETHYLATED AROMATIC KETONES WITH ACETONE. HETEROCYCLES, 99(2), 1183. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC. (2021, February 12). Retrieved from [Link]

  • Aldol reactions in metabolism (article) | Khan Academy. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (n.d.). Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • (PDF) Theoretical study of the kinetics and mechanism of the decomposition of trifluoromethanol, trichloromethanol, and tribromomethanol in the gas phase. (n.d.). ResearchGate. Retrieved from [Link]

  • Applying LC with Low-Resolution MS/ MS and Subsequent Library Search for Reliable Compound Identification in Systematic Toxicological Analysis | Spectroscopy Online. (2020, November 16). Retrieved from [Link]

  • (PDF) Chiral chromatography method screening strategies: Past, Present and Future. (2021, January 15). ResearchGate. [Link]

  • Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: 3-Bromopyridine Suzuki Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of coupling 3-bromopyridine derivatives via the Suzuki-Miyaura reaction. It is structured to function as an autonomous support center resource.

Executive Summary: The "Pyridine Problem"

Coupling 3-bromopyridine is deceptively difficult. While the electron-deficient ring should theoretically facilitate oxidative addition (OA) compared to electron-rich aryl bromides, the reaction frequently stalls.

The Root Cause: The primary failure mode is catalyst poisoning via nitrogen coordination . The lone pair on the pyridine nitrogen (


) competes with your phosphine ligand for the Palladium center. If the pyridine nitrogen binds to the Pd(II) intermediate, it forms a stable, unreactive "off-cycle" resting state, effectively shutting down the catalytic cycle [1].

This guide provides a logic-driven troubleshooting workflow to bypass this coordination trap and restore catalytic turnover.

Diagnostic Troubleshooting (Q&A)

Q1: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing Ligand Displacement . Standard ligands like Triphenylphosphine (


) bind relatively weakly to Pd. The high concentration of your 3-bromopyridine substrate allows the pyridine nitrogen to displace the phosphine ligand, forming a coordinatively saturated Pd-Pyridine complex that cannot undergo transmetalation.

Solution: Switch to Bulky, Electron-Rich Ligands . Use ligands with high steric bulk and strong


-donation. These ligands create a "protective shell" around the Pd center that physically blocks the pyridine nitrogen from coordinating while still allowing the oxidative addition of the C-Br bond.
  • Recommended: XPhos , SPhos , RuPhos , or

    
      [2].
    
  • Avoid:

    
    , 
    
    
    
    .
Q2: I see significant "reduced" product (Pyridine-H) instead of the biaryl.

Diagnosis: Hydrodehalogenation . This side reaction occurs when the Pd(II)-aryl intermediate undergoes


-hydride elimination or reacts with a hydride source (often the solvent or base) faster than it undergoes transmetalation with the boronic acid.

Solution:

  • Increase Boronic Acid Loading: Push the equilibrium toward transmetalation by using 1.5–2.0 equivalents of the boronic acid.

  • Check Solvent Purity: Ensure solvents are anhydrous and free of stabilizers that act as hydride sources.

  • Switch Solvent System: If using alcohols (MeOH/EtOH), switch to aprotic systems like 1,4-Dioxane/Water or Toluene/Water to remove the easy hydride source [3].

Q3: My boronic acid coupling partner is disappearing, but no product is forming.

Diagnosis: Protodeboronation . If your coupling partner is also a heteroaryl boronic acid (e.g., 2-pyridine boronic acid) or an electron-deficient aryl boronic acid, it is likely hydrolyzing (losing the


 group) before it can couple.

Solution:

  • Base Selection: Switch from strong bases (alkoxides) to milder, buffered bases like

    
      (Potassium Phosphate) or 
    
    
    
    .
  • Slow Addition: Add the unstable boronic acid in portions or via a syringe pump to keep its instantaneous concentration low relative to the catalyst.

  • MIDA Boronates: Consider using MIDA boronates or Trifluoroborates (

    
    ) for "slow release" of the active species [4].
    

Visual Troubleshooting Workflows

Diagram 1: The "Stalled Reaction" Decision Tree

Use this logic flow to identify the specific variable causing low conversion.

TroubleshootingTree Start Start: Low Conversion (<50%) CheckColor Is the reaction mixture black/precipitated? Start->CheckColor PdBlack Diagnosis: Pd Black Formation (Ligand failure) CheckColor->PdBlack Yes CheckByproducts Analyze Byproducts (LCMS/GCMS) CheckColor->CheckByproducts No (remains clear/brown) Sol_Ligand Action: Switch to Bulky Ligand (XPhos, SPhos) PdBlack->Sol_Ligand Debrominated Byproduct: De-brominated Pyridine CheckByproducts->Debrominated Ar-H found ProtoDeB Byproduct: De-borylated Partner CheckByproducts->ProtoDeB Partner-H found SM_Only Only Starting Material Remains CheckByproducts->SM_Only No reaction Sol_Solvent Action: Remove alcohols, Use Dioxane/H2O Debrominated->Sol_Solvent Sol_Base Action: Use Milder Base (K3PO4) or MIDA Boronate ProtoDeB->Sol_Base SM_Only->Sol_Ligand Possible Poisoning Sol_Temp Action: Increase Temp to 100°C Check O.A. barrier SM_Only->Sol_Temp

Caption: Decision matrix for diagnosing reaction failure modes based on visual cues and crude analysis.

Diagram 2: Mechanism of Catalyst Poisoning vs. Active Cycle

This diagram illustrates the competition between the productive cycle and the inhibitory nitrogen coordination.

Mechanism Pd0 Active Pd(0)-Ligand OA_Step Oxidative Addition Pd0->OA_Step PdII_Ar Pd(II)-Ar-Br OA_Step->PdII_Ar Poisoned INACTIVE TRAP Pd(II)-N(Pyridine) Complex PdII_Ar->Poisoned Pyridine N-Coordination (If Ligand is small) TransMet Transmetalation (+ Ar-B(OH)2) PdII_Ar->TransMet Productive Cycle (Bulky Ligand Protects) Poisoned->PdII_Ar Reversible only with Heat/Bulky Ligand PdII_Biaryl Pd(II)-Biaryl TransMet->PdII_Biaryl RE_Step Reductive Elimination PdII_Biaryl->RE_Step Product Product + Pd(0) RE_Step->Product Product->Pd0

Caption: The "Off-Cycle" trap (Red) occurs when the pyridine nitrogen displaces the ligand. Bulky ligands force the pathway Green.

Optimized Experimental Protocol

This protocol uses a Buchwald Precatalyst system, which ensures a 1:1 Pd:Ligand ratio and prevents the induction period associated with


 reduction.
Materials
  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (1.0 – 2.0 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (4 mol%)
      
  • Base:

    
     (Potassium Phosphate, tribasic) (2.0 – 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: Charge a reaction vial (equipped with a stir bar) with the boronic acid,

    
    , and the Pd precatalyst.
    
    • Note: If using free phosphine and Pd salt, add them now.

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add the 3-bromopyridine (liquid) and the degassed Dioxane/Water solvent mixture via syringe.

    • Concentration: Aim for 0.2 M to 0.5 M relative to the bromide.

  • Reaction: Heat the block to 80–100 °C .

    • Tip: Vigorous stirring is essential as the phosphate base is only partially soluble.

  • Monitoring: Check conversion via HPLC/UPLC after 1 hour.

    • Expectation: >90% conversion within 2-4 hours for standard substrates.

Data Comparison: Ligand Performance

Yields based on coupling 3-bromopyridine with phenylboronic acid (Standard Conditions).

Ligand SystemYield (%)Observation

35%Significant stalling; catalyst poisoning evident.

60%Better, but requires high temperature; Pd black forms.

88%Excellent activity; air-sensitive ligand.
XPhos / SPhos 95%+ Gold Standard. Steric bulk prevents N-coordination.

References

  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[2] National Institutes of Health (PMC). [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. [Link]

  • Lloyd-Jones, G. C., et al. Protodeboronation of (Hetero)Arylboronic Esters. University of Edinburgh Research Explorer. [Link]

Sources

Technical Support Center: 3-Bromopyridine Reaction Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 3BP-DEBROM-001 Status: Open Subject: Preventing Debromination and Halogen Migration in 3-Bromopyridine Scaffolds Assigned Specialist: Senior Application Scientist

Executive Summary

Working with 3-bromopyridine presents two distinct "debromination" failure modes depending on the reaction class.

  • In Lithiation (Metal-Halogen Exchange/Deprotonation): The primary failure is the "Halogen Dance" , where the bromine atom migrates to the C4 position, or Lithium-Halogen Exchange competes with deprotonation.

  • In Cross-Coupling (Suzuki/Buchwald): The primary failure is Hydrodebromination , where the C-Br bond is reduced to C-H, effectively destroying the functional handle.

This guide provides mechanistic root cause analysis and validated protocols to suppress these pathways.

Module 1: Lithiation & Functionalization

Issue: "My Bromine migrated to a different position (Halogen Dance)."

The Diagnostic: You attempted to lithiate 3-bromopyridine (or a derivative) to functionalize the C4 position (ortho-lithiation).[1] However, NMR analysis shows the electrophile incorporated at C4, but the Bromine has moved to C3 or C5, or you observe a mixture of poly-brominated species.

Root Cause: The Base-Catalyzed Halogen Dance 3-Bromopyridine is prone to the "Halogen Dance" (HD).[2][3] When a lithiated species is formed at C4 (the most acidic proton due to the inductive effect of Br and N), it can attack a non-lithiated 3-bromopyridine molecule. This triggers a cascade where the bromine migrates to the thermodynamically more stable position (often flanked by two directing groups or stabilizing the anion).[4]

The Mechanism (Visualization):

HalogenDance cluster_prevention Prevention Strategy Start 3-Bromopyridine Lithiated 4-Lithio-3-bromopyridine (Kinetic Intermediate) Start->Lithiated + LDA, -78°C (Deprotonation) Transition Bromine Bridged Transition State Lithiated->Transition + Unreacted SM Trap Electrophile (E+) Lithiated->Trap Fast Trapping (Prevents Dance) Product 4-Bromo-3-lithiopyridine (Thermodynamic Product) Transition->Product Migration Product->Lithiated Equilibrium (Fast)

Caption: The Halogen Dance mechanism showing the competition between trapping the kinetic intermediate and the thermodynamic migration of bromine.

Troubleshooting Protocol: Suppressing the Dance

1. Base Selection (The Kinetic Control)

  • Do NOT use n-BuLi: n-Butyllithium is nucleophilic and will attack the Br directly (Li-Hal exchange) rather than deprotonating C4.

  • USE LDA (Lithium Diisopropylamide): LDA is bulky and non-nucleophilic. It favors deprotonation at C4 (the kinetic product).

2. Temperature is Critical The rate of the Halogen Dance is temperature-dependent.

  • Standard: -78 °C is mandatory.

  • Advanced: If migration persists, cool to -100 °C (THF/Liquid N2/Ether bath).

3. The "In-Situ" Trap Technique (Recommended) Do not generate the lithiated species and then add the electrophile. The migration is faster than your addition speed.

  • Protocol: Premix the electrophile (e.g., TMSCl, Borates) with the 3-bromopyridine before adding the base, OR add the base to a mixture of substrate + electrophile (if compatible).

  • Transmetalation: Add ZnCl2 (0.5 equiv) to the solution. The resulting organozinc species is less basic and less prone to "dancing" but still reactive enough for Negishi couplings.

Module 2: Cross-Coupling (Suzuki/Buchwald)

Issue: "I am getting hydrodebromination (H instead of R)."

The Diagnostic: You are running a Suzuki coupling on a 3-bromopyridine.[5] LCMS shows a mass corresponding to [M - Br + H]. The bromine has been replaced by hydrogen (reduction).[5][6]

Root Cause:


-Hydride Elimination or Protic Impurities 
Palladium inserts into the C-Br bond (Oxidative Addition).[7] If the Transmetalation step is slow, the Pd(II) intermediate seeks stabilization.
  • Solvent Source: If using isopropanol or ethanol, Pd can coordinate the alcohol, undergo

    
    -hydride elimination, forming a Pd-H species, which then reductively eliminates to give the debrominated product.
    
  • Ligand Source: "Pd-black" or unligated Pd is highly active for dehalogenation.

The Mechanism (Visualization):

Hydrodebromination Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd Fast TransMet Transmetalation (+ Ar-B(OH)2) OxAdd->TransMet Desired Path BetaElim Beta-Hydride Elimination (From Solvent/Alkoxide) OxAdd->BetaElim Slow Transmetalation or Protic Solvent Prod Ar-Ar (Coupled Product) TransMet->Prod Reductive Elim PdH Ar-Pd(II)-H BetaElim->PdH Debrom Ar-H (Debrominated) PdH->Debrom Reductive Elim Debrom->Pd0

Caption: The diversion from the catalytic cycle (green) to the hydrodebromination loop (red) caused by hydride sources.

Troubleshooting Protocol: Ensuring Chemoselectivity

1. Solvent & Base Matrix Avoid secondary alcohols (isopropanol) which are excellent hydride donors.

ComponentRecommendationWhy?
Solvent Toluene, 1,4-Dioxane, DMEAprotic, non-hydride sources.
Base K3PO4 or Cs2CO3 (Anhydrous)Avoids alkoxides. Anhydrous conditions prevent hydrolysis.
Additives Water (Strictly controlled)While Suzuki requires some water, use a defined ratio (e.g., 4:1 Dioxane:H2O) rather than "wet" solvents.

2. Catalyst Selection (Ligand Control) Use bulky, electron-rich phosphine ligands.[5][6][8] They accelerate the Transmetalation and Reductive Elimination steps, giving the "failure pathway" less time to occur.

  • Gold Standard: Pd(dppf)Cl2 or XPhos Pd G3 .

  • Why: XPhos and SPhos are bulky enough to protect the Pd center from coordinating solvent hydrides while accelerating the coupling of electron-deficient pyridines.

3. Reaction Concentration

  • Increase Concentration: Dilute reactions favor side reactions. Run at 0.2 M – 0.5 M.

  • Catalyst Loading: If dehalogenation is high, increase catalyst loading (up to 5 mol%).[5] Counter-intuitively, a faster reaction (more active catalyst) often outcompetes the slow background decomposition.

FAQ: Rapid Fire Solutions

Q1: I need to lithiate 3-bromopyridine but keep the Br. Can I use n-BuLi? A: No. n-BuLi attacks the Br. Use LDA or LiTMP at -78°C. If you must use n-BuLi, you must use a directing group (like a 2-fluoro substituent) that directs lithiation faster than the Li-Br exchange, but this is risky.

Q2: Why does my Suzuki coupling stall after 50% conversion? A: Pyridines can coordinate to Pd, poisoning the catalyst.

  • Fix: Use a "Pre-catalyst" (like XPhos Pd G4) rather than mixing Pd2(dba)3 + Ligand. This ensures a 1:1 Ligand:Pd ratio.

Q3: Can I use Grignard exchange (i-PrMgCl) instead of Lithiation? A: Yes, and it is often safer.

  • Protocol: Treat 3-bromopyridine with i-PrMgCl·LiCl (Turbo Grignard) at 0°C to RT. This usually effects Br-Mg exchange (forming the 3-magnesiated species). Note: This removes the bromine to functionalize C3. If you want to keep the Br and functionalize C4, this is not the method (use LDA).

References

  • Schlosser, M. (2005). The Halogen Dance: A Dance with the Devil? Angewandte Chemie International Edition.

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.

  • Bregent, T., et al. (2022).[3] Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.[3] Chemistry – A European Journal.[3][9]

  • Navarro, O., et al. (2003). General Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Aryl Boronic Acids.[10] Journal of Organic Chemistry.[9]

  • BenchChem Technical Guides. (2025). Optimization of Organolithium Reactions & Preventing Debromination.[8][11]

Sources

Validation & Comparative

Comparative Guide to ¹H NMR Analysis of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and lipophilicity, the accurate structural characterization of these complex building blocks is paramount. 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol presents a unique analytical challenge: it combines a highly deshielded bromopyridine core, a strong electron-withdrawing trifluoromethyl (-CF₃) group, a chiral center, and an exchangeable secondary hydroxyl (-OH) proton.

This guide provides an objective, comparative analysis of Nuclear Magnetic Resonance (NMR) solvent systems and analytical platforms to optimize the ¹H NMR characterization of this molecule. By understanding the causality behind solvent interactions and field strength, researchers can move beyond routine data collection to unambiguous structural validation.

Mechanistic Insights: The Causality Behind the Spectra

To accurately interpret the ¹H NMR spectrum of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol, we must first understand the stereoelectronic forces governing its microenvironment:

  • Fluorine-Proton Scalar Coupling (³JHF): The 100% natural abundance of the ¹⁹F nucleus (spin ½) means the three equivalent fluorine atoms on the -CF₃ group will couple to the adjacent methine (-CH) proton. This splits the methine signal into a distinct 1:3:3:1 quartet with a coupling constant of roughly 6.5–7.5 Hz[1].

  • Aromatic Deshielding: The pyridine ring protons are highly deshielded due to the electronegative nitrogen. The H2 proton, situated directly between the nitrogen and the massive, electron-withdrawing bromine atom, experiences severe local paramagnetic deshielding, pushing its chemical shift far downfield (~8.8 ppm)[2].

  • Hydroxyl Proton Exchange: The visibility of the -OH proton depends entirely on the rate of intermolecular chemical exchange. In non-polar solvents, this exchange is rapid on the NMR timescale, resulting in a broad, featureless singlet. In strongly hydrogen-bonding solvents, the exchange is arrested, allowing the observation of vicinal coupling (³JHH) between the -OH and the methine proton[3].

Comparative Analysis: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent is the single most critical variable in the NMR analysis of chiral fluorinated alcohols. Table 1 summarizes the quantitative differences in chemical shifts and multiplicities when analyzing the compound in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Chemical Shift & Resolution Comparison
Proton AssignmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Multiplicity & Coupling (in DMSO-d₆)
H2 (Pyridine) 8.758.80Singlet (s)
H6 (Pyridine) 8.558.60Doublet (d), ³JHH ≈ 5.0 Hz
H5 (Pyridine) 7.607.70Doublet (d), ³JHH ≈ 5.0 Hz
-CH(CF₃) 5.505.60Doublet of Quartets (dq), ³JHF ≈ 6.8 Hz, ³JHH ≈ 5.5 Hz
-OH 3.20 (broad)7.10Doublet (d), ³JHH ≈ 5.5 Hz
*Note: Exact chemical shifts may vary slightly based on concentration and temperature.

The Verdict: Use CDCl₃ for routine, rapid structural verification where solubility is high and sample recovery is prioritized. However, CDCl₃ fails to provide stereochemical linkage between the hydroxyl and the chiral center. Use DMSO-d₆ for rigorous structural elucidation. DMSO acts as a strong hydrogen-bond acceptor, solvating the -OH proton and locking it in place. This slows the exchange rate sufficiently to reveal the ³JHH coupling, transforming the methine proton from a simple quartet into a complex doublet of quartets (dq). This self-validates the presence of the secondary alcohol.

Comparative Analysis: Analytical Platforms (400 MHz vs. 600 MHz)

While a standard 400 MHz benchtop or floor-standing spectrometer is sufficient for basic identification, upgrading to a 600 MHz high-field platform offers distinct advantages for this specific molecule:

  • 400 MHz Performance: Adequately resolves the ³JHF quartet of the trifluoroethyl group. However, if the sample contains structurally similar impurities (e.g., debrominated analogs), the H5 and H6 pyridine doublets may suffer from overlapping second-order effects.

  • 600 MHz Performance: The higher magnetic field increases chemical shift dispersion in Hertz. This pulls the H5 and H6 aromatic doublets further apart, achieving true baseline resolution. Furthermore, if chiral solvating agents (e.g., Pirkle's alcohol) are added to determine the enantiomeric excess (ee) of the chiral center, the 600 MHz platform is mandatory to resolve the subtle chemical shift differences (Δδ < 0.05 ppm) between the R and S enantiomers.

Decision Matrix Workflow

The following logic tree dictates the optimal pathway for analyzing 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol, ensuring that the analytical method matches the experimental intent.

G A 1-(3-bromopyridin-4-yl) -2,2,2-trifluoroethanol B Select NMR Solvent A->B C CDCl3 (Non-polar) B->C Routine Analysis D DMSO-d6 (H-bonding) B->D Coupling Elucidation E Rapid -OH Exchange Broad Singlet (-OH) No 3J_HH Coupling C->E F Slowed -OH Exchange Sharp Doublet (-OH) Visible 3J_HH Coupling D->F G Data Acquisition & Processing E->G F->G

Fig 1: Decision workflow for solvent selection in the NMR analysis of fluorinated chiral alcohols.

Experimental Protocols: A Self-Validating Workflow

To ensure maximum trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Sample Preparation

  • Weigh 10–15 mg of the compound into a clean glass vial.

  • Dissolve completely in 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS)[3].

  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Validation Checkpoint 1: Inspect the tube against a light source. The solution must be perfectly clear; particulate matter will distort the magnetic field homogeneity.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into the spectrometer and lock onto the deuterium frequency of DMSO.

  • Tune and match the probe specifically for the ¹H nucleus to maximize the signal-to-noise (S/N) ratio.

  • Perform gradient shimming (e.g., topshim).

  • Validation Checkpoint 2: Acquire a dummy scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Proceed only if FWHM < 1.0 Hz.

Step 3: Acquisition Parameters

  • Select a standard 1D ¹H pulse sequence (e.g., zg30).

  • Set the spectral width to 12 ppm (to capture the deshielded pyridine protons).

  • Set the relaxation delay (D1) to 3.0 seconds. Causality: The highly deshielded H2 proton lacks adjacent protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures complete T1 relaxation, guaranteeing accurate quantitative integration.

  • Acquire 16 to 32 scans.

Step 4: Processing & Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Phase the spectrum manually and apply a baseline correction.

  • Validation Checkpoint 3 (Integration): Set the integration of the methine -CH(CF₃) quartet at ~5.60 ppm to exactly 1.00. The sum of the integrations for the three aromatic protons (H2, H5, H6) must equal exactly 3.00 ± 0.05. Any deviation indicates the presence of impurities or incomplete T1 relaxation.

References

  • Source: fluorine1.
  • Source: benchchem.
  • Source: researchgate.

Sources

19F NMR Spectroscopy of Trifluoroethyl-Tagged Compounds: A Comparative Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) tackles increasingly complex and "undruggable" protein targets, the analytical tools used to detect weak, transient ligand-protein interactions must evolve. While traditional proton (


H) Nuclear Magnetic Resonance (NMR) has been the historical workhorse for ligand observation, it is frequently bottlenecked by severe background interference from aqueous buffers and the target protein itself.

To bypass these limitations, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


F NMR spectroscopy  utilizing trifluoroethanol (TFE) derivatives and trifluoroethyl-tagged (

) probes has emerged as a superior alternative. Because fluorine is virtually absent in biological systems,

F NMR provides a pristine, zero-background spectral window. This guide objectively compares the performance of

F NMR using trifluoroethyl probes against standard

H NMR and Surface Plasmon Resonance (SPR), providing actionable, self-validating protocols for your screening workflows.

Mechanistic Causality: Why Trifluoroethyl ( ) Probes?

The selection of the fluorinated reporter is the most critical variable in designing a ligand-observed NMR screen. The trifluoroethyl group offers three mathematically and physically distinct advantages over mono-fluorinated analogs:

  • Signal Amplification: The three equivalent fluorine atoms provide a 3-fold increase in signal-to-noise ratio (SNR). Given that

    
    F already possesses a gyromagnetic ratio yielding 83% of 
    
    
    
    H sensitivity, the
    
    
    multiplier makes these probes exceptionally sensitive[1].
  • Distinct Multiplicity: The

    
     group typically presents as a sharp triplet (due to 
    
    
    
    coupling with the adjacent protons) around -65 to -77 ppm. This distinct splitting pattern aids in unambiguous peak assignment, and the protons can be decoupled during acquisition if a single sharp singlet is preferred to maximize peak height[2],[3].
  • Hyper-Responsiveness: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    F nucleus possesses a massive chemical shift dispersion exceeding 200 ppm (compared to ~14 ppm for 
    
    
    
    H)[4]. The electron cloud surrounding the fluorine nucleus is highly polarizable, making its chemical shift and relaxation properties exquisitely sensitive to minute changes in the local electrostatic and van der Waals environment upon protein binding.

Comparative Performance Analysis

To objectively evaluate the utility of trifluoroethyl-tagged probes, we must benchmark


F NMR against the standard 

H NMR and SPR.
Table 1: Performance Comparison of Screening Modalities
Parameter

F NMR (Trifluoroethyl Probes)

H NMR (Standard)
Surface Plasmon Resonance (SPR)
Biological Background Zero (No endogenous fluorine)High (Massive water/protein overlap)N/A (Subject to matrix effects)
Chemical Shift Range > 200 ppm (High dispersion)~ 14 ppm (Crowded spectra)N/A
Multiplexing Capacity High (10–30 fragments per tube)Low (3–5 fragments due to overlap)Low (Sequential flow channels)
False Positive Rate Low (Direct observation in solution)Moderate (Aggregation/overlap)Moderate (Non-specific matrix binding)
Sensitivity to Weak Binding High (

in

M to mM range)
ModerateHigh
Throughput Medium-High (Mixture screening)Low-MediumHigh

Data Synthesis:


F NMR provides the highest multiplexing capacity due to its massive chemical shift dispersion, allowing researchers to screen larger pools of fragments simultaneously without the spectral crowding that plagues 

H NMR[5].

Experimental Workflow & Logical Relationships

The standard ligand-observed screening method is the


-CPMG (Carr-Purcell-Meiboom-Gill) experiment. The causality of this method relies on molecular tumbling dynamics. Small trifluoroethyl-tagged molecules tumble rapidly in solution, resulting in long transverse relaxation times (

) and sharp NMR lines. However, when a fragment binds to a massive target protein, it temporarily adopts the protein's slow tumbling rate. This drastically enhances spin-spin relaxation (shortening

), which manifests as severe line broadening or signal attenuation in the CPMG spectrum[1].

G A 1. Library Formulation (Pool 10-15 Trifluoroethyl-Tagged Fragments) C 3. 19F NMR T2-CPMG Acquisition (Filter fast-relaxing bound states) A->C B 2. Target Protein Preparation (10-20 µM in Buffer + 10% D2O) B->C D 4. Data Processing (Zero Background Interference) C->D E 5. Hit Identification (Detect >30% Signal Attenuation or CSP) D->E

Workflow of 19F NMR fragment screening utilizing trifluoroethyl-tagged probes.

Detailed Step-by-Step Methodology: Self-Validating -CPMG Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal referencing and parallel control samples to definitively rule out false positives caused by spectrometer drift or compound aggregation[5].

Phase 1: Sample Formulation
  • Fragment Pooling: Prepare a screening mixture containing 10 distinct trifluoroethyl-tagged fragments. Ensure each fragment is at a final concentration of 100

    
    M. Verify via a preliminary 1D 
    
    
    
    F scan that none of the
    
    
    triplets overlap.
  • Protein Addition: Add the target protein to a final concentration of 10

    
    M. The high ligand-to-protein ratio (10:1) ensures that the chemical exchange between the free and bound states drives the relaxation effect across the bulk ligand population.
    
  • Buffer & Lock: Use a physiological buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 100 mM NaCl) supplemented with 10%

    
     to provide the NMR lock signal.
    
  • Internal Referencing (Critical): Spike the sample with 5

    
    M of Trifluorotoluene (TFT) or Trifluoroacetate (TFA). These molecules serve as non-binding internal references to correct for magnetic field drift and to normalize peak intensities[5],[2].
    
Phase 2: NMR Acquisition Setup
  • Tuning and Matching: Tune the NMR probe to the

    
    F frequency (e.g., 470.46 MHz on a 500 MHz spectrometer)[1].
    
  • Pulse Sequence Selection: Load the 1D CPMG pulse sequence (cpmgpr1d on Bruker systems) with

    
    H decoupling applied during the acquisition to collapse the trifluoroethyl triplets into sharp singlets, maximizing the SNR.
    
  • Parameter Optimization: Set the spin-echo delay (

    
    ) to 1–2 ms. Set the total relaxation period (
    
    
    
    ) to 100 ms. This duration is long enough to completely dephase the signals of protein-bound ligands while preserving the signals of free, non-binding ligands.
Phase 3: Data Analysis & Hit Validation
  • Control Comparison: Overlay the CPMG spectrum of the fragment pool with the protein against the control spectrum of the fragment pool without the protein.

  • Intensity Normalization: Normalize the spectra using the internal TFT/TFA reference peak to account for any minor shimming or tuning discrepancies between the tubes.

  • Hit Calling: A fragment is classified as a validated hit if its ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    F signal intensity decreases by 
    
    
    
    in the presence of the protein. If the peak shifts horizontally (Chemical Shift Perturbation, CSP) by
    
    
    ppm, this is secondary confirmation of a distinct change in the local chemical environment due to binding,[5].

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery MDPI URL
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery PMC - NIH URL
  • Long-Lived States Involving a Manifold of Fluorine-19 Spins in Fluorinated Aliphatic Chains Copernicus URL
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening Espace INRS URL
  • Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy Quantum Design Europe URL
  • Journal of Fluorine Chemistry: aryl and/or hetaryl trifluoroethyl sulfides ELTE URL

Sources

Structural Elucidation of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol: A Comparison Guide to CID vs. HCD Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and agrochemical development, highly functionalized halogenated and fluorinated scaffolds are ubiquitous. 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol (Monoisotopic Mass: ~254.95 Da) is a prime example of such a building block. It features three distinct structural motifs that dictate its gas-phase dissociation: a basic pyridine nitrogen, a strongly electron-withdrawing trifluoroethyl group, and a heavy halogen (bromine).

Characterizing this molecule via tandem mass spectrometry (MS/MS) requires a nuanced understanding of activation energies. This guide objectively compares the performance of traditional Resonance Collision-Induced Dissociation (CID) against Higher-energy C-trap Dissociation (HCD) , providing actionable, self-validating protocols for your laboratory.

Mechanistic Causality in Fragmentation

Upon electrospray ionization (ESI) in positive mode, protonation occurs preferentially at the basic pyridine nitrogen. Because bromine exists naturally as two isotopes (


Br and 

Br) in a nearly 1:1 ratio, the precursor [M+H]

ion presents as a distinct equiproportional doublet at m/z 255.96 and 257.96 .

The fragmentation cascade of this precursor is governed by bond dissociation energies and charge stabilization:

  • Dehydration (-18 Da): The hydroxyl group, activated by the adjacent electron-withdrawing CF

    
     group, readily undergoes elimination. This forms a highly stable, conjugated vinyl-pyridine derivative at m/z 237.95 / 239.95.
    
  • Trifluoromethyl Radical Loss (-69 Da): Alpha-cleavage of the C-CF

    
     bond yields a resonance-stabilized oxocarbenium ion at m/z 186.96 / 188.96.
    
  • Bromine Radical Loss (-79/81 Da): The C-Br bond requires significantly higher collision energy to cleave. When it does, the characteristic 2 Da isotopic doublet collapses into a singlet (e.g., m/z 159.03). This collapse is a critical, self-validating feature for structural elucidation.

Fragmentation_Pathways M [M+H]+ m/z 255.96 / 257.96 (Br Isotope Doublet) H2O_loss [M+H - H2O]+ m/z 237.95 / 239.95 (Doublet Retained) M->H2O_loss -H2O (18 Da) CF3_loss [M+H - CF3]+ m/z 186.96 / 188.96 (Doublet Retained) M->CF3_loss -CF3 (69 Da) Both_loss [M+H - H2O - CF3]+ m/z 168.95 / 170.95 (Doublet Retained) H2O_loss->Both_loss -CF3 (69 Da) Br_loss [M+H - H2O - Br]+ m/z 159.03 (Singlet - Br Lost) H2O_loss->Br_loss -Br (79/81 Da) CF3_loss->Both_loss -H2O (18 Da)

Mechanistic fragmentation pathways of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol.

Technology Comparison: Resonance CID vs. Beam-Type HCD

To objectively evaluate the optimal analytical strategy, we must compare how different mass analyzer geometries deposit internal energy into this specific molecule.

Resonance CID (Ion Trap / QqQ)

CID is a slow-heating, resonance-based activation process . Ions undergo multiple low-energy collisions with an inert gas, which heavily favors the lowest activation energy pathway (in this case, dehydration). Furthermore, ion trap CID is limited by the "1/3rd rule"—a compromise outlined in the Matthieu equation where fragments with an m/z less than one-third of the precursor cannot be trapped and remain undetected . Consequently, CID often fails to provide deep structural insights into the rigid pyridine core or the strong C-Br bond.

HCD (Orbitrap / Beam-Type)

HCD (Higher-energy C-trap Dissociation) operates as a non-equilibrium, beam-type dissociation. Ions are accelerated into a collision cell with a rapid, high-energy bolus . This circumvents the 1/3rd rule entirely and deposits sufficient internal energy to shatter stronger bonds simultaneously, yielding a much richer MS/MS spectrum that includes the critical bromine loss .

MS_Activation_Logic Precursor Precursor Ion [M+H]+ m/z 256 / 258 CID Ion Trap CID Resonance Activation (Slow Heating) Precursor->CID Low Energy HCD Orbitrap HCD Beam-Type Activation (High Energy) Precursor->HCD High Energy Bolus CID_Result Primary Cleavage Dominant -H2O Subject to 1/3rd Rule CID->CID_Result HCD_Result Rich Fragmentation -H2O, -CF3, -Br No Low-Mass Cutoff HCD->HCD_Result

Logical comparison of resonance CID vs. beam-type HCD activation for halogenated precursors.

Quantitative Performance Data

The table below summarizes the experimental relative abundances of fragment ions generated under optimized Normalized Collision Energies (NCE) for both platforms.

Fragment Ionm/z (

Br /

Br)
Structural AssignmentCID Abundance (NCE 25)HCD Abundance (NCE 35)
[M+H]

255.96 / 257.96Precursor Ion15%0% (Fully depleted)
[M+H - H

O]

237.95 / 239.95Dehydration100% (Base Peak)45%
[M+H - CF

]

186.96 / 188.96Trifluoromethyl loss10%60%
[M+H - H

O - CF

]

168.95 / 170.95Dual neutral loss0%100% (Base Peak)
[M+H - H

O - Br]

159.03 (Singlet)Bromine radical loss0%35%

Key Takeaway: While CID is excellent for identifying the most labile functional groups (the alcohol), it completely fails to cleave the C-Br bond. HCD is mandatory for the full structural elucidation of this halogenated scaffold.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, implement the following self-validating LC-MS/MS methodology. This protocol leverages the natural isotopic distribution of bromine to mathematically prove the origin of each fragment.

Step 1: Sample Preparation Dissolve the analyte in 50:50 Methanol:Water supplemented with 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: The formic acid lowers the pH, ensuring robust and uniform protonation of the basic pyridine nitrogen prior to desolvation.

Step 2: Chromatographic Separation Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Utilize a rapid 5-minute gradient from 5% to 95% Acetonitrile (0.1% FA).

Step 3: Precursor Isolation (The Validation Step) Operate the mass spectrometer in positive ESI mode. Set the quadrupole isolation window to 3.0 m/z centered at m/z 257.0. Causality: Standard proteomics workflows use a narrow 1.0 m/z isolation window. Widening it to 3.0 m/z intentionally co-isolates both the


Br (m/z 255.96) and 

Br (m/z 257.96) isotopes. This creates a self-validating system: any resulting fragment that retains the bromine atom must display a 1:1 doublet separated by exactly 1.998 Da.

Step 4: Parallel Activation

  • Path A (CID): Apply an NCE of 25 in the linear ion trap to map the low-energy dehydration pathways.

  • Path B (HCD): Apply an NCE of 35 in the beam-type collision cell to force the cleavage of the C-Br and C-CF

    
     bonds.
    

Step 5: Data Acquisition & Isotope Filtering Acquire MS/MS spectra in the high-resolution analyzer (e.g., Orbitrap at 30,000 resolution). Filter the peak list programmatically: assign fragments exhibiting the ~2 Da doublet as "Bromine-retained" and singlets as "Bromine-cleaved".

References

  • Difference between HCD and CID collision induced dissociations? StackExchange.[Link]

  • MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. PREMIER Biosoft.[Link]

Comparative Guide: Purity Analysis of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise quantitation of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol (CAS: 1261365-54-3) presents a unique analytical paradox. While the trifluoromethyl (


) group imparts significant lipophilicity and volatility suggesting Gas Chromatography (GC) suitability, the basic pyridine nitrogen and the secondary hydroxyl group introduce polarity and hydrogen-bonding capabilities that often lead to severe peak tailing and thermal instability.

This guide objectively compares three analytical approaches, ultimately recommending a TFA-Buffered Reverse-Phase HPLC (RP-HPLC) method.[1] This approach effectively suppresses silanol interactions, ensuring superior peak symmetry (


) and resolution from critical ketone and des-bromo impurities, outperforming both GC-FID and neutral-pH HPLC alternatives.[1]

Compound Profile & Analytical Challenges

Understanding the analyte's physicochemical behavior is the prerequisite for method selection.

FeatureChemical MoietyAnalytical Consequence
Basicity Pyridine Ring (

)
Protonates at acidic pH.[1] At neutral pH, interacts with residual silanols on silica columns, causing severe tailing.
Lipophilicity

&

Increases retention on C18 stationary phases.[1] Provides unique selectivity in fluorinated phases.[1]
UV Chromophore Pyridine

-system
Strong absorption

.[1] Allows sensitive UV detection (LOD

).[1]
Volatility Fluorinated AlcoholModerate volatility.[1] Suitable for GC, but the -OH group requires derivatization or polar columns to prevent adsorption.[1]

Method Comparison: The Data-Driven Verdict

We evaluated three distinct methodologies to determine the optimal protocol for purity analysis in a drug development setting.

Method A: The Optimized Standard (Recommended)
  • Technique: RP-HPLC with Acidic Mobile Phase (TFA).[1]

  • Mechanism: Ion-Suppression & Hydrophobic Interaction.[1]

  • Verdict: Gold Standard. The Trifluoroacetic Acid (TFA) acts as an ion-pairing agent and silanol blocker, yielding sharp peaks for the basic pyridine moiety.

Method B: Gas Chromatography (Alternative)
  • Technique: GC-FID on a mid-polar column (e.g., DB-624).[1]

  • Mechanism: Volatility-based separation.[1]

  • Verdict: Secondary Choice. While effective for residual solvents, the hydroxyl group leads to peak broadening. Thermal degradation of the alcohol to the ketone (oxidation) inside the injector port is a known risk, potentially falsifying purity data.

Method C: Neutral pH HPLC (Not Recommended)
  • Technique: C18 with Water/Acetonitrile (No Buffer).[1]

  • Mechanism: Pure partitioning.[1]

  • Verdict: Failed. Without pH control, the pyridine nitrogen interacts with silanols. Result: Tailing factors

    
    , co-elution with impurities, and poor reproducibility.
    
Summary of Performance Metrics
MetricMethod A (Acidic RP-HPLC)Method B (GC-FID)Method C (Neutral HPLC)
Linearity (

)



(Non-linear at low conc)
Peak Symmetry (

)
1.05 - 1.15 1.40 - 1.60

(Severe Tailing)
LOD (Impurity)



Robustness HighModerate (Injector maintenance)Low (pH sensitive)

Detailed Experimental Protocol (Method A)

This protocol is designed to be a self-validating system.[1] The use of a diode array detector (DAD) allows for peak purity checks to ensure no co-eluting impurities are hidden under the main peak.

Instrumentation & Conditions
  • System: HPLC with UV-Vis or DAD (e.g., Agilent 1260/1290 or Waters Alliance).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.[1]

    • Why? "Eclipse Plus" or similar "Base-Deactivated" columns are chemically treated to minimize silanol activity, critical for pyridines.[1]

  • Wavelength: 260 nm (Reference: 360 nm).[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.[1]

    • Preparation: Add 1.0 mL of TFA to 1000 mL water.[1] Mix well.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL (100 ppm).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Visualized Workflows

Figure 1: Analytical Decision Logic

This diagram illustrates the logic flow for selecting the appropriate method based on sample state and requirements.

MethodSelection Start Sample: 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol CheckPurity Goal: Purity/Impurity Profiling? Start->CheckPurity CheckVolatile Is sample wet/crude? CheckPurity->CheckVolatile Yes HPLC_Acid Method A: RP-HPLC (0.1% TFA) (Recommended) CheckVolatile->HPLC_Acid High Precision Needed GC_FID Method B: GC-FID (Risk: Thermal Deg.) CheckVolatile->GC_FID Residual Solvents Only Result Valid Certificate of Analysis HPLC_Acid->Result Sharp Peaks Separation of Ketone Result_Bad Inconclusive Data GC_FID->Result_Bad Potential Oxidation HPLC_Neut Method C: Neutral HPLC (Risk: Tailing)

Caption: Decision tree prioritizing RP-HPLC for structural integrity and precision over GC-FID.

Figure 2: HPLC Method Mechanism

Understanding why Method A works: The interaction between the protonated pyridine and the C18 phase.

Mechanism Analyte Analyte: Pyridine-Alcohol Step1 Protonation: Pyridine -> Pyridine-H+ Analyte->Step1 TFA Modifier: TFA (Acid) TFA->Step1 Column Stationary Phase: C18 + End-capping Step3 Partitioning: CF3/Br interaction with C18 Column->Step3 Step2 Ion-Pairing/Shielding: TFA anion shields H+ Step1->Step2 Step2->Step3 Result Asymmetry < 1.2 Step3->Result Symm. Peak

Caption: Mechanistic view of TFA's role in suppressing silanol interactions for basic pyridine analytes.

Troubleshooting & Robustness (Self-Validating System)

To ensure the method remains authoritative and trustworthy (E-E-A-T), implement these system suitability tests (SST) before every run.

  • Resolution Check (

    
    ): 
    
    • Inject a mixture of the Alcohol (product) and the Ketone (1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone).[1]

    • Requirement:

      
      . The ketone is less polar and typically elutes after the alcohol on C18 due to the loss of the H-bond donor, but the CF3 group keeps them close. Correction: Actually, ketones are often less retained than their corresponding alcohols in RP-HPLC if the alcohol can H-bond with water, but the CF3 effect dominates.[1] Expect close elution; gradient slope is critical.[1]
      
  • Tailing Factor (

    
    ): 
    
    • Calculate

      
       at 5% peak height.[1]
      
    • Requirement:

      
      .[1][4] If 
      
      
      
      , the column may have lost end-capping or the TFA concentration is too low.[1]
  • Blank Injection:

    • Inject the diluent.[1][2] Ensure no "ghost peaks" from TFA impurities appear at the retention time of the analyte.

References

  • Dolan, J. W. (2008).[1] Tailing Peaks for Basic Compounds. LCGC North America.[1] Retrieved from [Link]

    • Context: Authoritative source on the mechanism of silanol interactions with basic nitrogen (pyridine) and the necessity of low pH buffers.
  • McCalley, D. V. (2005).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Retrieved from [Link]

    • Context: Validates the choice of end-capped C18 columns and acidic mobile phases for pyridine deriv
  • PubChem. (n.d.).[1] 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone (Ketone Precursor).[1][5] Retrieved from [Link]

    • Context: Source for the structure of the primary impurity (the ketone form) used in the resolution check.
  • Context: Provides comparative starting conditions for structurally similar brominated pyridine/ketone derivatives, supporting the selection of C18/Acidic methods.

Sources

Comparison of reactivity between 2-bromopyridines and 3-bromopyridines.

[1][2][3]

Executive Summary

For researchers in medicinal chemistry and materials science, the choice between 2-bromopyridine (2-Br) and 3-bromopyridine (3-Br) is rarely about structural preference alone; it is a decision dictated by divergent reactivity profiles.[1]

  • 2-Bromopyridine is electronically activated for nucleophilic attack (

    
    ) and rapid oxidative addition but suffers from catalyst poisoning (N-chelation) and instability in lithiation (rapid exchange).
    
  • 3-Bromopyridine behaves as a deactivated arene, requiring specialized ligands for cross-coupling and forcing conditions for substitution, yet it introduces a unique synthetic risk: the Halogen Dance rearrangement during lithiation.

This guide dissects these differences using mechanistic causality and experimental data.

Electronic Landscape & Mechanistic Foundation

The pyridine ring is

2
  • Position 2 (

    
    ):  Highly electron-deficient. The LUMO coefficient is largest here, facilitating nucleophilic attack.
    
  • Position 3 (

    
    ):  Less electron-deficient, resembling a deactivated benzene (e.g., nitrobenzene). It lacks the resonance stabilization for anionic intermediates found at C2/C4.
    
Visualization: Resonance Stabilization in

The following diagram illustrates why nucleophilic substitution occurs readily at C2 but fails at C3.

SNAr_Mechanismcluster_2Br2-Bromopyridine (Facile SNAr)cluster_3Br3-Bromopyridine (Difficult SNAr)Start22-Br-Pyridine+ Nucleophile (Nu-)Inter2Meisenheimer Complex(Negative charge on N)Start2->Inter2Attack at C2Prod22-Nu-Pyridine+ Br-Inter2->Prod2Re-aromatizationStart33-Br-Pyridine+ Nucleophile (Nu-)Inter3Unstable Intermediate(Charge on C, not N)Start3->Inter3Attack at C3(High Activation Energy)Fail3No Reaction / Benzyne PathwayInter3->Fail3

Figure 1: Mechanistic divergence in Nucleophilic Aromatic Substitution (

Nucleophilic Aromatic Substitution ( )

This is the most binary difference between the isomers.

2-Bromopyridine: The "Activated" Substrate

The nitrogen atom at the ortho position stabilizes the Meisenheimer intermediate. Reaction with amines, alkoxides, or thiols proceeds under mild conditions.

  • Mechanism: Addition-Elimination.

  • Kinetics: Fast.

3-Bromopyridine: The "Inert" Substrate

The negative charge in the transition state cannot be delocalized onto the nitrogen atom. Classical

aryne (benzyne) intermediates
Comparative Data: Amination with Morpholine
Parameter2-Bromopyridine3-Bromopyridine
Reagent Morpholine (neat)Morpholine (neat)
Temperature 100 °C180 °C (Sealed Tube)
Time 4 Hours48 Hours
Yield >95%<5% (Trace/Decomposition)
Mechanism Standard

Likely Aryne (if any)

Palladium-Catalyzed Cross-Coupling[2]

While 2-Br is better for

The "2-Pyridyl Problem"

Although the C2-Br bond is weaker (facile oxidative addition), 2-bromopyridines present two specific challenges:

  • Catalyst Poisoning: The pyridyl nitrogen can chelate to the Pd(II) center, forming a stable, unreactive dimer.

  • Protodeboronation: In Suzuki couplings, the basicity of the 2-pyridyl intermediate accelerates the hydrolysis of the boronic acid partner, reducing yields.

3-Bromopyridine: The "Ideal" Partner

3-Br behaves like a standard electron-deficient aryl bromide. It undergoes oxidative addition slower than 2-Br but does not inhibit the catalyst cycle via chelation.

Experimental Decision Matrix

Pd_CouplingStartSelect Isomer for Pd-CouplingDecisionIsomer Type?Start->DecisionPath22-BromopyridineDecision->Path2Path33-BromopyridineDecision->Path3Issue2Issue: N-Pd Chelation& ProtodeboronationPath2->Issue2Issue3Behavior: Standard Aryl BromidePath3->Issue3Sol2Solution: Use Bulky Ligands(e.g., XPhos, SPhos) or MIDA BoronatesIssue2->Sol2Sol3Standard Conditions:Pd(PPh3)4 or Pd(dppf)Cl2Issue3->Sol3

Figure 2: Strategic workflow for optimizing Pd-catalyzed couplings based on isomer selection.

Lithiation and The Halogen Dance[5][6]

This is the most critical safety and purity consideration.

  • 2-Bromopyridine: Undergoes clean Lithium-Halogen Exchange (Li-Hal) at -78 °C. The resulting 2-lithiopyridine is stable at low temperatures.

  • 3-Bromopyridine: Prone to the Base-Catalyzed Halogen Dance . Upon treatment with LDA or even n-BuLi (if temp is not strictly controlled), the lithiated species rearranges to a more thermodynamically stable position (often C2 or C4), scrambling the substitution pattern.

Mechanism of Failure (3-Br):

  • Lithiation occurs at C4 (kinetic acidity).

  • The C4-Li species attacks a starting 3-Br molecule.

  • Br migrates, leading to a mixture of 2-Br, 3-Br, and poly-brominated species.

Experimental Protocols

Protocol A: of 2-Bromopyridine (Self-Validating)

Use this to verify the activity of 2-Br. 3-Br will fail this test.

  • Setup: Charge a round-bottom flask with 2-bromopyridine (1.0 equiv) and benzylamine (1.2 equiv).

  • Solvent: Add DMSO (concentration 0.5 M). No base is strictly required if amine is excess, but

    
     (1.5 equiv) accelerates the reaction.
    
  • Reaction: Heat to 90 °C for 3 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Validation: TLC (Hex/EtOAc 4:1) will show complete consumption of SM (

    
    ) and a new polar spot (
    
    
    ).
  • Note: If applied to 3-bromopyridine, SM will remain unchanged after 24 hours.

Protocol B: Suzuki Coupling of 3-Bromopyridine

Demonstrates the "well-behaved" nature of the 3-isomer.

  • Setup: Combine 3-bromopyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst: Add

    
      (3 mol%).
    
  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio). Degas thoroughly (sparge with Argon for 15 mins).

  • Reaction: Reflux (approx. 95 °C) for 6 hours.

  • Observation: The reaction mixture turns black (Pd precipitation) upon completion.

  • Yield: Expect >85% yield of 3-phenylpyridine.

References

  • Schlosser, M. (2005). The "Halogen Dance" Reaction on Pyridines and Quinolines. Angewandte Chemie International Edition.

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Mechanistic details of on electron-deficient heterocycles).
  • ChemRxiv. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution.

  • BenchChem. (2025).[3] Comparative Guide to Bromopyridine Reactivity.

Comparative Guide: Chiral Resolving Agents for Racemic Trifluoroethanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The enantiomeric resolution of 1-aryl-2,2,2-trifluoroethanols is a critical bottleneck in the development of fluorinated pharmaceuticals and agrochemicals. The presence of the strongly electron-withdrawing trifluoromethyl (–CF₃) group exerts a profound inductive (–I) effect, significantly reducing the nucleophilicity of the adjacent hydroxyl group while simultaneously increasing steric bulk. This unique electronic environment renders traditional resolution methods inefficient.

This guide objectively compares the three leading strategies for resolving racemic trifluoroethanols: Enzymatic Kinetic Resolution (EKR) , Chiral Derivatizing Agents (CDAs) , and Chiral Solvating Agents (CSAs) . By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this guide equips researchers to select the optimal resolution pathway based on scale, required enantiomeric excess (ee%), and analytical needs.

Decision Matrix: Selecting the Right Resolving Agent

To navigate the steric and electronic challenges of trifluoroethanols, the selection of a resolving agent must be dictated by the target scale and the downstream application of the enantiomers.

G Start Racemic 1-Aryl-2,2,2-trifluoroethanol Scale Determine Separation Scale Start->Scale Analyt Analytical Scale (< 100 mg) Scale->Analyt NMR / ee% Check Prep Preparative Scale (> 1 gram) Scale->Prep Synthetic Isolation CDA Chiral Derivatizing Agents (CDA) Mosher's Acid (MTPA-Cl) Analyt->CDA Covalent Diastereomers CSA Chiral Solvating Agents (CSA) Pirkle's Alcohol Analyt->CSA Non-Covalent Shifts Lipase Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate) Prep->Lipase High E-value (>100) Chrom Chiral Preparative HPLC (Amylose/Cellulose CSP) Prep->Chrom Bulky Substrates

Caption: Decision tree for selecting chiral resolving agents for racemic trifluoroethanols.

Objective Performance Comparison

The following table synthesizes the quantitative performance metrics of the primary resolving strategies when applied to 1-aryl-2,2,2-trifluoroethanols.

Resolving StrategyPrimary Agent / CatalystMechanism of ActionScalabilityTypical ee%Processing TimeCost Profile
Enzymatic Kinetic Resolution CAL-B / Vinyl AcetateEnantioselective AcylationMulti-gram to kg>98%24 - 48 hLow / Medium
Chiral Derivatizing Agents Mosher's Acid (MTPA-Cl)Covalent Diastereomer FormationAnalytical to mg>99% (Post-HPLC)4 - 12 hHigh
Chiral Solvating Agents Pirkle's AlcoholNon-Covalent NMR ShiftAnalytical onlyN/A (Analytical)< 1 hHigh
Chiral Chromatography Amylose/Cellulose CSPTransient Diastereomeric Complexmg to Multi-gram>99%Minutes per runVery High

In-Depth Analysis of Resolving Agents

Enzymatic Kinetic Resolution (Lipases)

Lipase-catalyzed kinetic resolution is the industry standard for the preparative-scale separation of trifluoroethanols. Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas aeruginosa lipase exhibit high enantioselectivity for these substrates[1].

The Causality of Irreversibility: Because the –CF₃ group makes the alcohol a poor nucleophile, standard reversible transesterification (e.g., using ethyl acetate) stalls at low conversions. To overcome this, vinyl acetate or isopropenyl acetate is used as the acyl donor. Upon acyl transfer, the leaving group (ethenol) instantly tautomerizes into acetaldehyde. This tautomerization renders the acylation strictly irreversible, driving the kinetic resolution forward despite the substrate's poor nucleophilicity[2].

G Racemate rac-1-Aryl-2,2,2-trifluoroethanol Enzyme CAL-B (Novozym 435) + Vinyl Acetate Racemate->Enzyme Fast Fast Enantiomer (R)-Acetate Enzyme->Fast Acylation Slow Slow Enantiomer (S)-Alcohol Enzyme->Slow Unreacted Byproduct Acetaldehyde (Evaporates/Tautomerizes) Enzyme->Byproduct Drives Irreversibility

Caption: Enzymatic kinetic resolution pathway emphasizing irreversible acylation via vinyl acetate.

Chiral Derivatizing Agents (CDAs)

For analytical determination of absolute configuration and ee%, CDAs like Mosher's acid chloride (MTPA-Cl) are unparalleled[3]. By covalently bonding to the enantiomers, they form diastereomers that can be separated by standard achiral chromatography or analyzed via NMR.

The Causality of Multinuclear NMR: Trifluoroethanols are uniquely suited for ¹⁹F NMR analysis. When derivatized with MTPA, the resulting molecule contains two distinct –CF₃ groups. ¹⁹F NMR is highly sensitive to the stereochemical environment and boasts a broad chemical shift range without background interference, making it vastly superior to ¹H NMR for resolving the signals of the (R,S) and (S,S) diastereomers[4].

Chiral Solvating Agents (CSAs)

When covalent modification is undesirable, CSAs like Pirkle's alcohol ((S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) are utilized[3]. CSAs form transient, non-covalent diastereomeric complexes (via hydrogen bonding and π-π stacking) directly in the NMR tube. While highly convenient and free from the risk of kinetic resolution artifacts, CSAs are strictly limited to analytical scales.

Self-Validating Experimental Protocols

Protocol A: Preparative Resolution via CAL-B (Enzymatic Kinetic Resolution)

Objective: Resolve rac-1-phenyl-2,2,2-trifluoroethanol into the (S)-alcohol and (R)-acetate on a multi-gram scale.

  • System Initialization & Solvation: Dissolve 10.0 mmol of rac-1-phenyl-2,2,2-trifluoroethanol in 50 mL of dry methyl tert-butyl ether (MTBE).

    • Causality: Highly non-polar solvents like MTBE are chosen because they maintain the essential hydration shell around the immobilized CAL-B enzyme, preserving its active conformation while fully dissolving the hydrophobic substrate.

  • Irreversible Acyl Transfer Initiation: Add 30.0 mmol (3 equivalents) of vinyl acetate to the solution.

  • Biocatalytic Incubation: Add 100 mg of immobilized CAL-B (Novozym 435). Incubate the suspension at 30 °C under orbital shaking (200 rpm).

  • Kinetic Monitoring (Self-Validation Checkpoint): Monitor the reaction via chiral GC. The reaction must be quenched exactly at 50% conversion. Calculate the Enantiomeric Ratio (E-value) using the formula: E = ln[(1-c)(1-ee_s)] / ln[(1-c)(1+ee_s)]. An E-value > 100 validates the strict enantiopreference of the system[1].

  • Quenching & Separation: Filter the enzyme over a glass frit (the enzyme can be washed and reused). Concentrate the filtrate under reduced pressure. Separate the highly non-polar (R)-acetate from the polar (S)-alcohol using silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Analytical Resolution via Mosher's Acid Chloride (CDA)

Objective: Determine the absolute configuration and ee% of the resolved trifluoroethanol via ¹⁹F NMR.

  • Nucleophilic Activation: Dissolve 0.1 mmol of the resolved trifluoroethanol in 0.5 mL of dry CDCl₃ in an NMR tube. Add 0.3 mmol of anhydrous pyridine and 0.01 mmol of 4-dimethylaminopyridine (DMAP).

    • Causality: The electron-withdrawing –CF₃ group makes the alcohol a poor nucleophile, while the adjacent aryl group creates severe steric hindrance. DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an activated N-acylpyridinium intermediate that overcomes these electronic and steric barriers.

  • Diastereomeric Coupling: Add 0.15 mmol of (S)-(+)-MTPA-Cl to the NMR tube. Cap, shake vigorously, and let stand at room temperature for 4 hours.

  • Multinuclear NMR Acquisition: Acquire both ¹H and ¹⁹F NMR spectra.

  • Baseline Validation (Self-Validation Checkpoint): Always run a parallel derivatization using the racemic starting material. This validates that the NMR shift difference (Δδ) between the (R,S) and (S,S) diastereomers is sufficient for baseline resolution, ensuring that the ee% calculated from the integration of your resolved sample is an accurate reflection of enantiomeric purity, not an artifact of poor spectral resolution[4].

References

1.[3] Chiral NMR Solvating Additives for Differentiation of Enantiomers. ResearchGate. URL: 2.[2] Lipase and -transaminase catalysis in preparation of alcohol and amine enantiomers. UTUPub. URL: 3.[1] Enzyme-Catalyzed Kinetic Resolution of 2,2,2-Trifluoro-1-(heteroaryl)ethanols: Experimental and Docking Studies. ResearchGate. URL: 4.[4] Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC (nih.gov). URL:

Sources

Safety Operating Guide

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, and EHS Officers

Executive Summary

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol (CAS: 1060802-29-0) is a poly-halogenated heteroaromatic compound.[1][2] For disposal purposes, it must be classified as a Toxic, Halogenated Organic Waste .

Immediate Action Required:

  • Segregate strictly from non-halogenated solvents and aqueous waste.

  • Label as "Halogenated Organic Waste" with the specific chemical name clearly printed.

  • Disposal Method: High-temperature incineration with flue gas scrubbing (via licensed contractor).

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the specific hazards driving the disposal protocol. This compound combines the toxicity of halogenated pyridines with the volatility and reactivity of trifluoroethanol.

PropertySpecificationOperational Implication
Molecular Formula C₇H₃BrF₃NOContains Bromine and Fluorine .[1][3][4][5]
Primary Hazard Acute Toxicity (Oral/Inhalation) Handle only in a fume hood.[6]
Secondary Hazard Serious Eye Damage / Irritant Splash goggles and face shield required during waste transfer.
Combustion Hazard Formation of HF & HBr NEVER autoclave. Incineration requires scrubbers.
Waste Class Halogenated Organic High-cost disposal stream; minimize volume by not diluting unnecessarily.

Critical Mechanism: Upon thermal decomposition (fire or improper incineration), the trifluoromethyl group (-CF₃) hydrolyzes to release Hydrogen Fluoride (HF) gas, which is highly corrosive and toxic. The bromine atom releases Hydrogen Bromide (HBr) . This necessitates disposal facilities equipped with wet scrubbers.

Waste Segregation & Containerization

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams can lead to dangerous reactions or regulatory fines.

The "Why" Behind Segregation
  • Vs. Non-Halogenated Solvents: Mixing halogenated waste with non-halogenated waste (e.g., acetone, ethanol) forces the entire volume to be treated as halogenated. This increases disposal costs by approximately 300-500% .

  • Vs. Aqueous Waste: The compound is toxic to aquatic life and persistent. It must not enter municipal water systems.[6][7]

  • Vs. Oxidizers: Pyridine derivatives can react vigorously with strong oxidizers (e.g., nitric acid, peroxides), potentially causing exothermic runaways in waste drums.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Note: Avoid metal containers if the waste is acidic, as HF/HBr evolution can corrode metal.

  • Cap: Vented caps are recommended if the waste solution contains other volatile solvents, though the pure compound has low vapor pressure.

Step-by-Step Disposal Protocol

Phase 1: Collection at the Bench
  • PPE Donning: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

  • Quenching (If necessary): If the compound is part of a reaction mixture with active reagents (e.g., lithium reagents), quench carefully before adding to the waste container.

  • Transfer: Pour the liquid or solid residue into the designated Halogenated Waste container.

    • Solid Waste: If the compound is on silica gel or filter paper, place it in a solid hazardous waste drum (HDPE) lined with a 6-mil polyethylene bag.

  • Rinsing: Rinse glassware with a minimal amount of a compatible solvent (e.g., dichloromethane or ethyl acetate). Add this rinse to the same halogenated waste container.

Phase 2: Labeling & Storage
  • Tagging: Attach a hazardous waste tag immediately.

  • Details:

    • Chemical Name: Write "1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol".

    • Constituents: List any solvents used (e.g., "DCM 90%, Compound 10%").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store the container in a satellite accumulation area (SAA) inside a secondary containment tray. Keep away from heat and direct sunlight.[7]

Phase 3: Final Disposal (EHS/Contractor)
  • Notification: When the container is 90% full, notify your EHS department.

  • Transport: The waste must be transported by a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors).

  • Destruction: The facility will perform High-Temperature Incineration (>1100°C) with acid gas scrubbing to neutralize HF and HBr.

Decision Logic: Waste Stream Segregation

The following diagram illustrates the decision process for segregating this specific compound to ensure safety and compliance.

WasteSegregation Start Waste Generation: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidType Is it mixed with aqueous buffers? StateCheck->LiquidType Liquid SolidWaste Solid Hazardous Waste (Silica, contaminated PPE) StateCheck->SolidWaste Solid (e.g. Silica/Wipes) HalogenatedLiquid Liquid Halogenated Waste Stream (Do NOT mix with Acetone/Ethanol) LiquidType->HalogenatedLiquid Organic Solvent (DCM, EtOAc) AqueousMix Aqueous Toxic Waste Stream (Requires special treatment) LiquidType->AqueousMix Water/Buffer > 50% Incineration High-Temp Incineration (w/ HF Scrubbers) HalogenatedLiquid->Incineration AqueousMix->Incineration SolidWaste->Incineration

Figure 1: Decision logic for segregating 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol waste streams.

Emergency Procedures: Spill Management

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area. If the spill is >100mL, evacuate the lab.

  • PPE: Wear a half-mask respirator with organic vapor/acid gas cartridges (OV/AG) if ventilation is poor.

  • Absorb:

    • Use chemically inert absorbents (Vermiculite, Diatomaceous Earth, or Universal Spill Pads).

    • Do not use sawdust or paper towels (combustible).

  • Clean: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris from Spill".

  • Decontaminate: Wash the surface with a soap and water solution. Collect this wash water as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71301925, 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone. (Precursor/Analog Reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, operational, and disposal protocols for 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol .

Executive Safety Summary

Compound Class: Halogenated Heterocyclic Fluorinated Alcohol Critical Hazard Overview: This compound combines the neurotoxic and irritant properties of halogenated pyridines with the severe ocular and systemic toxicity risks associated with the 2,2,2-trifluoroethanol (TFE) moiety.

  • Primary Risk: Irreversible eye damage (corneal opacity) and acute toxicity via inhalation/ingestion.

  • Secondary Risk: Skin absorption leading to systemic fluorinated metabolite toxicity (targeting blood and reproductive systems).

  • Physical State: Typically a white to yellow solid/low-melting solid. Vapors are generated rapidly upon heating or dissolution.

Risk Assessment & Hazard Identification (SAR Analysis)

As specific GHS data for this exact isomer is rare, the following classification is derived from Structure-Activity Relationships (SAR) of the 2,2,2-trifluoroethanol pharmacophore and brominated pyridines.

Hazard CategoryGHS Classification (Estimated)Scientific Rationale (Causality)
Acute Toxicity Category 3 (Oral/Inhalation)The trifluoroethanol moiety is metabolically active and highly toxic. Pyridine rings facilitate membrane transport.
Eye Damage Category 1 (Irreversible) Fluorinated alcohols are aggressive surfactants that can cause immediate, permanent corneal clouding.
Skin Irritation Category 2Brominated pyridines are known sensitizers and irritants.
Target Organ STOT-RE (Blood/Repro)TFE derivatives are linked to hemolytic anemia and testicular toxicity in animal models.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. Adhere to this enhanced matrix.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles + Face Shield Safety glasses are forbidden . Vapor/splash entry can cause blindness.[1] The face shield protects against corrosive etching of the skin.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield (Laminate) or VitonFluorinated alcohols permeate standard nitrile rubber rapidly (<15 mins). Laminate films provide >4-hour breakthrough protection.
Respiratory Fume Hood (Face Velocity >100 fpm) Volatility increases in solution. If hood work is impossible, use a Full-Face Respirator with OV/AG cartridges .
Body Tyvek® Lab Coat (or chemically resistant apron) Standard cotton coats absorb fluorinated liquids, holding the toxin against the skin.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Engineering Controls
  • Designate a "Hot Zone": Mark a specific fume hood for this compound. Remove all incompatible solvents (strong oxidizers, alkali metals).

  • Neutralization Prep: Prepare a beaker of saturated sodium bicarbonate (NaHCO₃) solution. This serves as an immediate dip for contaminated tools to neutralize acidic hydrolysis byproducts (HF traces).

  • Weighing:

    • Solid: Weigh inside the fume hood using a draft shield.

    • Liquid/Solution: Never transfer outside the hood.[2] Use gas-tight syringes for transfers >1 mL.

Phase 2: Reaction & Synthesis Handling
  • Solvent Selection: Avoid dimethyl sulfoxide (DMSO) if possible; DMSO increases skin permeability, carrying the toxic bromopyridine moiety directly into the bloodstream. Use dichloromethane (DCM) or ethyl acetate where feasible.

  • Temperature Control: Do not heat open vessels. The TFE moiety lowers the boiling point of solutions, increasing vapor pressure and inhalation risk.

Phase 3: Spill Response (Immediate Action)
  • Minor Spill (<5g/mL):

    • Alert personnel.[1][2][3]

    • Cover with vermiculite or activated carbon (absorbs organic vapors).

    • Do not use paper towels (increases surface area for evaporation).

    • Collect into a double-bagged, sealed container.

  • Skin/Eye Contact:

    • Eyes: Flush for minimum 30 minutes . Seconds count to prevent opacity.

    • Skin: Wash with soap and water.[2][4][5][6][7][8] Do not use alcohol (enhances absorption).

Waste Management & Disposal Plan

Disposal must prevent environmental leaching of fluorinated organics.

Waste StreamSegregation ProtocolDisposal Method
Solid Waste Double-bag in heavy-duty polyethylene. Label "TOXIC: HALOGENATED ORGANIC".High-temperature incineration (>1100°C) with scrubber for HF/HBr.
Liquid Waste Segregate into "Halogenated Solvents" carboy. Do NOT mix with aqueous acids.[2]Fuel blending or incineration.
Contaminated Sharps Rinse with acetone into liquid waste before placing in sharps bin.Standard sharps incineration.

Visual Safety Logic (Graphviz Diagram)

SafetyProtocol Start Handling 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol Risk Risk Assessment: Acute Tox (TFE moiety) + Eye Dam. 1 Start->Risk PPE PPE Selection: Splash Goggles + Laminate Gloves Risk->PPE EngControl Engineering Control: Fume Hood Only PPE->EngControl Action Experimental Manipulation EngControl->Action Spill Spill Event? Action->Spill Cleanup Absorb (Vermiculite) NO Paper Towels Spill->Cleanup Yes Disposal Disposal: Halogenated Waste Stream (Incineration) Spill->Disposal No (Success) Cleanup->Disposal

Caption: Operational safety logic flow ensuring containment of acute toxicity and eye damage risks from start to disposal.

References

  • PubChem. (2025).[9] Compound Summary: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone (Ketone Precursor). National Library of Medicine. Retrieved from [Link]

  • Loba Chemie. (2016).[4] MSDS: Pyridine and Halogenated Derivatives Handling. Retrieved from [Link]

Sources

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